molecular formula C15H13ClFN B2515396 FIDAS-5

FIDAS-5

Katalognummer: B2515396
Molekulargewicht: 261.72 g/mol
InChI-Schlüssel: KXVXICBOMOGFMH-JXMROGBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

FIDAS-5 is a useful research compound. Its molecular formula is C15H13ClFN and its molecular weight is 261.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-N-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN/c1-18-12-8-5-11(6-9-12)7-10-13-14(16)3-2-4-15(13)17/h2-10,18H,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVXICBOMOGFMH-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=CC=C(C=C1)/C=C/C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of FIDAS-5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FIDAS-5 is a potent and orally active small molecule inhibitor of Methionine S-adenosyltransferase 2A (MAT2A), a critical enzyme in cellular metabolism.[1][2][3][4] By competitively binding to MAT2A, this compound disrupts the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions.[1][3] This interference with one-carbon metabolism has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer models, positioning this compound as a promising candidate for oncological drug development.[1][5] This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and workflows.

Core Mechanism of Action: Inhibition of MAT2A

The primary molecular target of this compound is the enzyme Methionine S-adenosyltransferase 2A (MAT2A).[1] this compound acts as a competitive inhibitor, vying with the natural substrate, S-adenosylmethionine (SAM), for binding to the active site of MAT2A.[1][3] This direct inhibition leads to a significant reduction in the intracellular levels of both SAM and its downstream metabolite, S-adenosylhomocysteine (SAH).[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound.

ParameterValueCell Line/SystemReference
IC50 (MAT2A Inhibition) 2.1 μMEnzyme Assay[1][2][3][4]
In Vitro Treatment Concentration 3 μMLS174T colorectal cancer cells[1]
In Vitro Treatment Duration 36 hours (for SAM/SAH reduction)LS174T colorectal cancer cells[1]
In Vitro Treatment Duration 7 days (for proliferation inhibition)LS174T colorectal cancer cells[1]
In Vivo Dosage 20 mg/kg (oral gavage)Athymic nude mice with xenograft tumors[1]
In Vivo Treatment Duration Daily for two weeksAthymic nude mice with xenograft tumors[1]

Signaling Pathways Affected by this compound

The inhibition of MAT2A by this compound initiates a cascade of downstream effects that ultimately impact cancer cell proliferation and survival. The primary consequences of reduced SAM levels are the disruption of cellular methylation and the alteration of gene expression.

FIDAS5_Signaling_Pathway cluster_inhibition This compound Action cluster_metabolic Metabolic Consequences cluster_downstream Downstream Cellular Effects This compound This compound MAT2A MAT2A This compound->MAT2A Inhibits SAM SAM MAT2A->SAM Catalyzes synthesis of SAH SAH SAM->SAH Methylation reactions Histone Methylation Histone Methylation SAM->Histone Methylation Required for Protein Synthesis Protein Synthesis SAM->Protein Synthesis Required for c-Myc Expression c-Myc Expression Histone Methylation->c-Myc Expression Regulates Cyclin D1 Expression Cyclin D1 Expression c-Myc Expression->Cyclin D1 Expression Promotes Cell Proliferation Cell Proliferation c-Myc Expression->Cell Proliferation Promotes Cyclin D1 Expression->Cell Proliferation Promotes p21 Expression p21 Expression p21 Expression->Cell Proliferation Inhibits Apoptosis Apoptosis Cell Proliferation->Apoptosis Leads to

Caption: Signaling pathway of this compound action.

Key Downstream Effects:
  • Reduction in SAM and SAH: this compound treatment leads to a measurable decrease in the intracellular concentrations of both S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH)[1][6].

  • Inhibition of Histone Methylation: The depletion of SAM, the substrate for histone methyltransferases, results in altered histone methylation patterns. This epigenetic modification can lead to changes in gene expression, including the downregulation of oncogenes.

  • Downregulation of c-Myc and Cyclin D1: Experimental evidence shows that this compound treatment inhibits the expression of the proto-oncogene c-Myc and the cell cycle regulator Cyclin D1[1].

  • Induction of p21WAF1/CIP1: this compound induces the expression of the cyclin-dependent kinase inhibitor p21WAF1/CIP1, which plays a crucial role in cell cycle arrest[1].

  • Inhibition of Cell Proliferation and Induction of Apoptosis: The culmination of these molecular events is the significant inhibition of cancer cell proliferation and the induction of programmed cell death (apoptosis)[1].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Affinity Binding Assay

This assay is used to identify the direct binding target of this compound.

Affinity_Binding_Assay_Workflow Biotinylated_FIDAS Biotinylated this compound analog Incubation Incubation Biotinylated_FIDAS->Incubation Cell_Lysate Cancer Cell Lysate Cell_Lysate->Incubation Streptavidin_Beads Streptavidin-coated beads Incubation->Streptavidin_Beads Pull_down Affinity Pull-down Streptavidin_Beads->Pull_down Wash Wash beads Pull_down->Wash Elution Elute bound proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Protein_ID Protein Identification (Mass Spectrometry) SDS_PAGE->Protein_ID

Caption: Workflow for affinity binding assay.

Methodology:

  • Preparation of Biotinylated this compound: A biotinylated analog of this compound is synthesized to enable affinity purification.

  • Cell Lysis: Cancer cells (e.g., LS174T) are lysed to release cellular proteins.

  • Incubation: The cell lysate is incubated with the biotinylated this compound analog to allow for binding to its target protein(s).

  • Affinity Pull-down: Streptavidin-coated beads, which have a high affinity for biotin, are added to the lysate to capture the biotinylated this compound along with any bound proteins.

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution: The specifically bound proteins are eluted from the beads.

  • Protein Separation and Identification: The eluted proteins are separated by SDS-PAGE and visualized. The protein band of interest is then excised and identified using mass spectrometry.

Measurement of Intracellular SAM and SAH Levels

This protocol outlines the quantification of SAM and SAH in cell lysates using Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodology:

  • Cell Culture and Treatment: Cells are cultured and treated with this compound (e.g., 3 μM for 36 hours) or a vehicle control.

  • Cell Lysis and Extraction: Cells are harvested and lysed. Metabolites, including SAM and SAH, are extracted, typically using a cold solvent precipitation method.

  • LC-MS Analysis: The extracted metabolites are separated by liquid chromatography and detected and quantified by mass spectrometry. Stable isotope-labeled internal standards for SAM and SAH are often used for accurate quantification.

  • Data Analysis: The concentrations of SAM and SAH are determined by comparing the signal of the endogenous metabolites to that of the internal standards.

Western Blot Analysis

This technique is used to measure the protein levels of c-Myc, Cyclin D1, and p21WAF1/CIP1 following this compound treatment.

Methodology:

  • Cell Treatment and Lysis: Cancer cells are treated with this compound for the desired duration. After treatment, cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for c-Myc, Cyclin D1, p21WAF1/CIP1, and a loading control (e.g., β-actin or GAPDH).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction for detection.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control to determine the relative protein expression levels.

In Vivo Xenograft Study

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.

Xenograft_Study_Workflow Cell_Culture Cancer Cell Culture Cell_Implantation Subcutaneous injection of cells into mice Cell_Culture->Cell_Implantation Tumor_Growth Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Treatment Oral gavage with this compound (20 mg/kg) or vehicle Tumor_Growth->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Data_Analysis Analysis of Tumor Growth Inhibition Tumor_Measurement->Data_Analysis

Caption: Workflow for in vivo xenograft study.

Methodology:

  • Cell Implantation: Human cancer cells (e.g., LS174T) are subcutaneously injected into the flanks of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., 20 mg/kg daily via oral gavage), while the control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Data Analysis: At the end of the study, the tumor growth inhibition is calculated by comparing the average tumor volume in the treatment group to that of the control group.

Conclusion

This compound represents a targeted therapeutic strategy that exploits the metabolic dependency of cancer cells on the MAT2A enzyme. Its mechanism of action, centered on the competitive inhibition of MAT2A and the subsequent depletion of SAM, leads to a cascade of downstream events that collectively suppress tumor growth. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar MAT2A inhibitors. Further research will likely focus on optimizing its efficacy, exploring combination therapies, and identifying predictive biomarkers for patient stratification.

References

FIDAS-5: A Technical Guide to a Novel Methionine S-adenosyltransferase 2A Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FIDAS-5 is a potent and orally bioavailable small molecule inhibitor of methionine S-adenosyltransferase 2A (MAT2A), an enzyme of critical importance in cancer metabolism.[1][2][3] MAT2A catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for cancer cell proliferation and survival.[4][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical efficacy, and detailed protocols for its evaluation in experimental settings. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool to investigate the role of methionine metabolism in cancer and to explore its therapeutic potential.

Introduction to MAT2A and the Rationale for Inhibition

Methionine S-adenosyltransferase 2A (MAT2A) is the primary enzyme responsible for the production of S-adenosylmethionine (SAM) in most human tissues and is frequently overexpressed in various cancers, including those of the colon, liver, and stomach, as well as in hematological malignancies.[4][5][6] Elevated MAT2A expression is often correlated with a poorer prognosis.[5] SAM is the sole methyl group donor for the methylation of DNA, RNA, histones, and other proteins, processes that are fundamental to the regulation of gene expression, cell signaling, and proliferation.[5][7] Consequently, the dysregulation of MAT2A activity and SAM levels is a hallmark of many cancers, making MAT2A an attractive therapeutic target.

This compound emerges as a key investigational tool and potential therapeutic agent that directly targets this metabolic vulnerability. By inhibiting MAT2A, this compound effectively depletes the intracellular pool of SAM, leading to the disruption of essential methylation events and subsequent anti-proliferative and pro-apoptotic effects in cancer cells.[3][8]

This compound: Mechanism of Action and Preclinical Profile

This compound is a potent and orally active inhibitor of MAT2A, demonstrating significant anti-cancer properties in preclinical models.[1][2]

Mechanism of Action

This compound functions as a competitive inhibitor of MAT2A, effectively competing with S-adenosylmethionine (SAM) for binding to the enzyme.[1][2][3] This inhibition leads to a significant reduction in the intracellular levels of both SAM and its downstream metabolite, S-adenosylhomocysteine (SAH).[1][3] The depletion of SAM disrupts essential cellular methylation processes, impacting gene expression and cell cycle control. Specifically, treatment with this compound has been shown to inhibit the expression of the proto-oncogene c-Myc and the cell cycle regulator cyclin D1, while inducing the expression of the cell cycle inhibitor p21WAF1/CIP1.[1][3]

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell LineReference
IC50 (Enzymatic Assay) 2.1 µM-[1][2][3]
Concentration for Proliferation Inhibition 3 µMLS174T (Colon Cancer)[1][2]
Treatment Duration for Proliferation Inhibition 7 daysLS174T (Colon Cancer)[1][2]
Concentration for SAM/SAH Reduction 3 µMLS174T (Colon Cancer)[1][3]
Treatment Duration for SAM/SAH Reduction 36 hoursLS174T (Colon Cancer)[1][3]
Concentration for Apoptosis Induction 0.5, 1, or 2 µM (in combination with siMAT2A)OPM2 (Multiple Myeloma)[9]
Concentration for Senescence Induction 1-5 µMHuh7, Hep3B (Liver Cancer)[10]

Table 2: In Vivo Efficacy of this compound

ParameterValueAnimal ModelTumor TypeReference
Dosage 20 mg/kgAthymic Nude MiceLS174T Xenograft[1]
Administration Route Oral GavageAthymic Nude MiceLS174T Xenograft[1]
Treatment Schedule Daily for two weeksAthymic Nude MiceLS174T Xenograft[1]
Outcome Significant tumor growth inhibitionAthymic Nude MiceLS174T Xenograft[1]
Effect on SAM Levels Significantly reduced liver SAM levelsAthymic Nude Mice-[1]

Signaling Pathways and Experimental Workflows

MAT2A Signaling Pathway and Inhibition by this compound

The following diagram illustrates the central role of MAT2A in the methionine cycle and the downstream consequences of its inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model arrow arrow start Start in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo end End in_vivo->end enzymatic_assay MAT2A Enzymatic Inhibition Assay cell_viability Cell Viability Assay (MTT / CellTiter-Glo) enzymatic_assay->cell_viability western_blot Western Blot Analysis cell_viability->western_blot lc_ms LC-MS for SAM/SAH western_blot->lc_ms xenograft Xenograft Tumor Model Establishment treatment This compound Treatment (Oral Gavage) xenograft->treatment monitoring Tumor Growth and Body Weight Monitoring treatment->monitoring analysis Ex Vivo Analysis (Tumor Weight, Biomarkers) monitoring->analysis

References

An In-depth Technical Guide to FIDAS-5: Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FIDAS-5 is a potent and orally active small molecule inhibitor of Methionine S-Adenosyltransferase 2A (MAT2A). As a cell-permeable fluorinated N,N-dialkylaminostilbene analog, this compound effectively reduces the cellular levels of S-adenosylmethionine (SAM), the universal methyl donor, leading to downstream effects on methylation-dependent processes and protein synthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its mechanism of action in cancer. Detailed experimental protocols and data are presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name (E)-4-(2-Chloro-6-fluorostyryl)-N-methylaniline, is characterized by its stilbene core structure. The molecule's key identifiers and physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Chemical Name (E)-4-(2-Chloro-6-fluorostyryl)-N-methylaniline[1]
Synonym(s) MAT2A Inhibitor II, FIDAS5[1]
Molecular Formula C₁₅H₁₃ClFN[1]
Molecular Weight 261.72 g/mol [1]
CAS Number 1391934-98-7[1]
Appearance Light yellow to yellow solid/semisolid[1][2]
Purity ≥98% (HPLC)[1][3]
Solubility DMSO: ≥100 mg/mL[1][4]
Storage Conditions Powder: -20°C for 3 years; 4°C for 2 years. Solutions are unstable and should be freshly prepared.[2]
SMILES String Fc1c(c(ccc1)Cl)\C=C\c2ccc(cc2)NC[1][3]
InChI Key KXVXICBOMOGFMH-JXMROGBWSA-N[1][3]

Biological Activity and Mechanism of Action

This compound exerts its biological effects through the direct inhibition of MAT2A, the enzyme responsible for the synthesis of SAM from methionine and ATP.[5] By competitively binding to MAT2A, this compound effectively depletes the intracellular pool of SAM.[4][6] This reduction in SAM levels has significant downstream consequences, including the modulation of methylation events and the inhibition of protein synthesis via the mTOR signaling pathway.[5][7]

In Vitro Activity
ParameterValueCell Line/SystemConditionsReference(s)
MAT2A Inhibition (IC₅₀) 2.1 µMCell-free assay[L-Met] = [ATP] = 1 mM, [MAT2A] = 10 µg/mL; 20 min this compound preincubation prior to 30 min reaction.[1]
Cell Proliferation Inhibition SignificantLS174T CRC cells3 µM this compound for 7 days.[6][8]
SAM Level Reduction 64%LS174T CRC cells3 µM this compound for 36 hours.[1]
S-adenosylhomocysteine (SAH) Reduction 56%LS174T CRC cells3 µM this compound for 36 hours.[1]
In Vivo Activity
ParameterValueAnimal ModelDosing RegimenReference(s)
Tumor Growth Inhibition 58% reduction on day 18Mice with HT29 colorectal cancer xenografts20 mg/kg/day, oral administration, starting day 4.[1]
Tumor Burden Reduction Significant5TGM1 multiple myeloma xenograft model in mice20 mg/kg this compound.[5][7]
Signaling Pathway

The primary mechanism of action of this compound involves the inhibition of MAT2A, leading to a cascade of downstream effects. The inhibition of MAT2A reduces the cellular concentration of SAM, which in turn affects protein methylation and inhibits the mTOR signaling pathway, ultimately leading to decreased protein synthesis and cell proliferation.[7][9]

FIDAS5_Mechanism_of_Action cluster_input Inputs cluster_pathway Methionine Cycle & Downstream Effects Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-adenosylmethionine (SAM) (Methyl Donor) MAT2A->SAM Methylation Cellular Methylation (DNA, RNA, Histones) SAM->Methylation mTOR_pathway mTOR Pathway SAM->mTOR_pathway Protein_Synthesis Protein Synthesis mTOR_pathway->Protein_Synthesis Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation FIDAS5 This compound FIDAS5->MAT2A Inhibition

Mechanism of action of this compound.

Experimental Protocols

In Vitro MAT2A Inhibition Assay

This protocol describes a cell-free enzymatic assay to determine the inhibitory activity of this compound on MAT2A.

Materials:

  • Recombinant human MAT2A enzyme

  • L-Methionine

  • ATP

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂)

  • This compound (dissolved in DMSO)

  • Phosphate detection reagent

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 384-well plate, add 5 µL of the diluted this compound solution to the test wells.

  • Add 5 µL of assay buffer with the same final DMSO concentration to the positive control wells.

  • Add 10 µL of assay buffer without the enzyme to the blank wells.

  • Add 10 µL of diluted MAT2A enzyme (e.g., 10 µg/mL) to the test and positive control wells.

  • Pre-incubate the plate for 20 minutes at room temperature.

  • Prepare a master mix containing the assay buffer, 1 mM L-Methionine, and 1 mM ATP.

  • Initiate the reaction by adding 10 µL of the master mix to all wells.

  • Incubate the plate for 30 minutes at room temperature.

  • Stop the reaction and measure the generated phosphate using a colorimetric phosphate detection reagent according to the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cell Proliferation Assay

This protocol outlines the methodology to assess the effect of this compound on the proliferation of cancer cell lines, such as LS174T colorectal cancer cells.

Materials:

  • LS174T colorectal cancer cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

Procedure:

  • Seed LS174T cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 3 µM) or vehicle control (DMSO).

  • Incubate the cells for the desired period (e.g., 7 days).

  • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate as required for color or signal development.

  • Measure the absorbance or luminescence using a microplate reader.

  • Express the results as a percentage of the vehicle-treated control.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Athymic nude mice

  • Cancer cells for implantation (e.g., HT29 or 5TGM1)

  • Matrigel (optional)

  • This compound

  • Vehicle for oral gavage (e.g., corn oil or a formulation of DMSO, PEG300, Tween-80, and saline)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, potentially mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 20 mg/kg) or vehicle daily via oral gavage.

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

InVivo_Workflow start Start cell_implantation Cell Implantation (e.g., HT29 cells in nude mice) start->cell_implantation tumor_growth Tumor Growth Monitoring cell_implantation->tumor_growth randomization Randomization into Groups (Tumor Volume ~100-200 mm³) tumor_growth->randomization treatment Treatment Administration (this compound or Vehicle) randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring monitoring->treatment Daily Dosing endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

Experimental workflow for in vivo xenograft studies.

Conclusion

This compound is a valuable research tool for investigating the role of MAT2A and SAM metabolism in various cellular processes, particularly in the context of cancer. Its well-defined chemical structure, characterized properties, and potent biological activity make it a suitable candidate for further preclinical and clinical development. The experimental protocols provided herein offer a foundation for researchers to explore the therapeutic potential of this compound and other MAT2A inhibitors.

References

The Role of MAT2A in Cancer Metabolism and the Therapeutic Potential of FIDAS-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methionine adenosyltransferase 2A (MAT2A) has emerged as a critical enzyme in cancer metabolism, playing a pivotal role in cellular methylation processes essential for tumor growth and survival. Its product, S-adenosylmethionine (SAM), is the universal methyl donor for the methylation of DNA, RNA, and proteins, processes that are frequently dysregulated in cancer. This guide provides an in-depth technical overview of the role of MAT2A in cancer, with a particular focus on its synthetic lethal relationship with MTAP-deleted cancers. Furthermore, it details the mechanism and impact of FIDAS-5, a potent and orally active MAT2A inhibitor, as a promising therapeutic agent. This document is intended to be a comprehensive resource, providing quantitative data, detailed experimental protocols, and visual representations of the key biological pathways and experimental workflows.

The Central Role of MAT2A in Cancer Metabolism

MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM) from methionine and ATP in most tissues.[1][2] SAM is a crucial molecule that participates in numerous biochemical reactions, most notably as the principal methyl donor for all cellular methylation events.[3] In the context of oncology, the activity of MAT2A is frequently upregulated, providing a constant supply of SAM to fuel the aberrant hypermethylation patterns that are a hallmark of many cancers.[4][5] This increased methylation capacity supports tumorigenesis by altering gene expression, promoting cell proliferation, and enabling cancer cells to adapt to metabolic stress.[4]

A key vulnerability has been identified in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers.[3][6] MTAP is an essential enzyme in the methionine salvage pathway. Its absence leads to the accumulation of methylthioadenosine (MTA), which is a partial inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5).[1][7] This partial inhibition of PRMT5 makes cancer cells highly dependent on a continuous supply of SAM, and therefore on MAT2A activity, to maintain essential methylation processes. This creates a synthetic lethal relationship, where the inhibition of MAT2A is selectively lethal to MTAP-deleted cancer cells while sparing normal tissues.[2][6][8]

This compound: A Potent MAT2A Inhibitor

This compound is a member of the fluorinated N,N-dialkylaminostilbene (FIDAS) family of compounds and has been identified as a potent and orally bioavailable inhibitor of MAT2A.[3][9] It acts by competing with SAM for binding to the MAT2A enzyme, thereby directly inhibiting its catalytic activity.[9] This leads to a dose-dependent reduction in intracellular SAM levels, which in turn inhibits the methylation of crucial cellular components, including histones.[9]

The consequences of MAT2A inhibition by this compound in cancer cells are multifaceted and include:

  • Inhibition of Cell Proliferation: By depleting the cellular pool of SAM, this compound hampers the methylation events necessary for cell cycle progression, leading to a significant reduction in cancer cell proliferation.[9]

  • Induction of Apoptosis: The disruption of essential methylation pathways triggers programmed cell death in cancer cells.

  • Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, preventing cancer cells from dividing and expanding.[9]

Quantitative Data

The following tables summarize key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Efficacy of this compound and other MAT2A Inhibitors

CompoundTargetIC50Cell LineMTAP StatusReference
This compoundMAT2A2.1 µM--[9]
This compound (Compound 2b)Proliferation7.6 nMLS174T (colorectal)Not Specified[9]
AG-270Proliferation>10,000 nMHCT116 (colorectal)Wild-type[8]
AG-270Proliferation260 nMHCT116 (colorectal)MTAP -/-[8]
MTDIA + AG-270Proliferation228 nMHT-29 (colorectal)Wild-type[8]

Table 2: Cellular and In Vivo Effects of this compound and other MAT2A Inhibitors

InhibitorModel SystemDosage/ConcentrationEffectReference
This compoundLS174T cells3 µM for 36hReduction in SAM and SAH levels[9]
This compoundAthymic nude mice with xenografts20 mg/kg, daily for 2 weeks (oral)Significant inhibition of tumor growth[9]
AG-270PatientsNot Specified54-70% reduction in plasma SAM levels[8]
MTDIA (MTAP inhibitor)-Not Specified73% PRMT5 inhibition[8]
MTDIA + AG-270-Not Specified>93% PRMT5 inhibition[8]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involving MAT2A and the mechanism of synthetic lethality in MTAP-deleted cancers.

MAT2A_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core MAT2A-Mediated Metabolism cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF, IGF-1) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Growth_Factors->RAS_RAF_MEK_ERK Upregulation PI3K_AKT_mTOR PI3K-Akt-mTOR Pathway Growth_Factors->PI3K_AKT_mTOR Upregulation MAT2A MAT2A RAS_RAF_MEK_ERK->MAT2A Upregulation PI3K_AKT_mTOR->MAT2A Upregulation Methionine Methionine Methionine->MAT2A SAM S-Adenosylmethionine (SAM) MAT2A->SAM Methyltransferases Methyltransferases (DNMTs, HMTs, PRMTs) SAM->Methyltransferases FIDAS5 This compound FIDAS5->MAT2A Inhibition DNA_Methylation DNA Methylation Methyltransferases->DNA_Methylation Histone_Methylation Histone Methylation Methyltransferases->Histone_Methylation RNA_Methylation RNA Methylation Methyltransferases->RNA_Methylation Gene_Expression Altered Gene Expression DNA_Methylation->Gene_Expression Histone_Methylation->Gene_Expression RNA_Methylation->Gene_Expression Cancer_Hallmarks Cancer Hallmarks (Proliferation, Survival) Gene_Expression->Cancer_Hallmarks

Figure 1: MAT2A Signaling Pathway in Cancer.

MTAP_Deletion_Synthetic_Lethality cluster_mtap_wt MTAP Wild-Type Cells cluster_mtap_del MTAP-Deleted Cancer Cells MTA_WT Methylthioadenosine (MTA) MTAP_WT MTAP MTA_WT->MTAP_WT Methionine_Salvage_WT Methionine Salvage MTAP_WT->Methionine_Salvage_WT PRMT5_WT PRMT5 Cell_Viability_WT Cell Viability PRMT5_WT->Cell_Viability_WT SAM_WT SAM SAM_WT->PRMT5_WT MAT2A_WT MAT2A MAT2A_WT->SAM_WT FIDAS5_WT This compound FIDAS5_WT->MAT2A_WT MTA_DEL Accumulated MTA PRMT5_DEL Partially Inhibited PRMT5 MTA_DEL->PRMT5_DEL Partial Inhibition MTAP_DEL MTAP Deletion Apoptosis Apoptosis PRMT5_DEL->Apoptosis Synthetic Lethality SAM_DEL High SAM Demand SAM_DEL->PRMT5_DEL High Dependence MAT2A_DEL MAT2A MAT2A_DEL->SAM_DEL FIDAS5_DEL This compound FIDAS5_DEL->MAT2A_DEL Inhibition

Figure 2: Synthetic Lethality in MTAP-Deleted Cancers.
Experimental Workflows

The following diagrams outline typical experimental workflows for evaluating the efficacy of a MAT2A inhibitor like this compound.

In_Vitro_Workflow Start Start: In Vitro Evaluation of MAT2A Inhibitor Cell_Culture 1. Cell Culture (MTAP+/+ and MTAP-/- cancer cell lines) Start->Cell_Culture Drug_Treatment 2. Treatment with this compound (Dose-response and time-course) Cell_Culture->Drug_Treatment Viability_Assay 3a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Drug_Treatment->Viability_Assay SAM_Measurement 3b. SAM/SAH Measurement (LC-MS/MS) Drug_Treatment->SAM_Measurement Methylation_Assay 3c. Histone Methylation Assay (Western Blot or ELISA) Drug_Treatment->Methylation_Assay Data_Analysis 4. Data Analysis Viability_Assay->Data_Analysis SAM_Measurement->Data_Analysis Methylation_Assay->Data_Analysis IC50_Determination IC50 Calculation Data_Analysis->IC50_Determination SAM_Quantification SAM/SAH Ratio Analysis Data_Analysis->SAM_Quantification Methylation_Changes Assessment of Methylation Marks Data_Analysis->Methylation_Changes End End: In Vitro Efficacy Profile IC50_Determination->End SAM_Quantification->End Methylation_Changes->End

Figure 3: In Vitro Experimental Workflow.

In_Vivo_Workflow Start Start: In Vivo Evaluation of MAT2A Inhibitor Xenograft_Model 1. Establish Xenograft Model (e.g., subcutaneous injection of cancer cells in mice) Start->Xenograft_Model Tumor_Growth 2. Monitor Tumor Growth Xenograft_Model->Tumor_Growth Randomization 3. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Drug_Administration 4. Administer this compound (e.g., oral gavage) Randomization->Drug_Administration Tumor_Measurement 5. Measure Tumor Volume and Body Weight Drug_Administration->Tumor_Measurement Endpoint 6. Endpoint Analysis Tumor_Measurement->Endpoint Tumor_Excision Tumor Excision and Analysis (e.g., IHC, Western Blot) Endpoint->Tumor_Excision Toxicity_Assessment Toxicity Assessment Endpoint->Toxicity_Assessment Data_Analysis 7. Data Analysis (Tumor Growth Inhibition) Tumor_Excision->Data_Analysis Toxicity_Assessment->Data_Analysis End End: In Vivo Efficacy and Safety Profile Data_Analysis->End

Figure 4: In Vivo Experimental Workflow.

Detailed Experimental Protocols

Measurement of Cellular S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) by LC-MS/MS

This protocol outlines the quantification of intracellular SAM and SAH levels.

Materials:

  • Cultured cancer cells

  • Ice-cold phosphate-buffered saline (PBS)

  • Extraction solvent: 80% methanol in water, pre-chilled to -80°C

  • Internal standards (e.g., ¹³C₅-SAH)

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C operation

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture and Harvesting: Culture cells to the desired confluency. For adherent cells, aspirate the medium, wash twice with ice-cold PBS, and then add the extraction solvent. For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in the extraction solvent.

  • Extraction: Add a defined volume of pre-chilled 80% methanol containing internal standards to the cell pellet or plate. Scrape adherent cells if necessary. Vortex or shake vigorously for 10 minutes at 4°C to ensure complete lysis and extraction.

  • Centrifugation: Centrifuge the cell extracts at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Sample Preparation for LC-MS/MS: Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile in water).

  • LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system. Use a suitable column for polar molecule separation (e.g., a HILIC column). The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for SAM, SAH, and their respective internal standards.

  • Data Analysis: Quantify the peak areas of SAM and SAH and normalize them to the peak areas of the internal standards. Generate a standard curve using known concentrations of SAM and SAH to determine the absolute concentrations in the samples. Calculate the SAM/SAH ratio.

In Vitro Histone Methyltransferase (HMT) Activity Assay

This protocol measures the activity of histone methyltransferases using a radioactive filter binding assay.

Materials:

  • Recombinant histone methyltransferase

  • Histone substrate (e.g., core histones or specific histone peptides)

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Phosphocellulose filter paper

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, histone substrate, and the recombinant HMT enzyme.

  • Initiate Reaction: Start the reaction by adding [³H]-SAM to the mixture. The final volume is typically 20-50 µL. Include a negative control reaction without the HMT enzyme.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction and Spotting: Stop the reaction by adding a small volume of a high-salt buffer or by spotting the reaction mixture directly onto the phosphocellulose filter paper.

  • Washing: Wash the filter paper several times with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-SAM.

  • Scintillation Counting: Place the washed and dried filter paper into a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The amount of incorporated radioactivity is proportional to the HMT activity. Compare the counts per minute (CPM) of the sample with the negative control.

Cell Viability Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cultured cancer cells

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value of this compound.

This luminescent assay quantifies ATP as a measure of metabolically active cells.

Materials:

  • Cultured cancer cells

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate and allow them to attach overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound for the desired duration.

  • Reagent Addition: After treatment, allow the plate to equilibrate to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP and thus the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value.

Conclusion

The targeting of MAT2A represents a promising therapeutic strategy in oncology, particularly for the significant subset of cancers harboring MTAP deletions. This compound has demonstrated potent preclinical activity as a MAT2A inhibitor, effectively reducing cancer cell proliferation and tumor growth by disrupting cellular methylation processes. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of MAT2A inhibitors as a novel class of anti-cancer agents. Further research into the broader applications of this compound and the identification of biomarkers for patient selection will be crucial for its successful clinical translation.

References

Technical Guide: The Impact of FIDAS-5 on Intracellular S-adenosylmethionine (SAM) Levels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

FIDAS-5 is a potent, orally active small molecule inhibitor of Methionine S-adenosyltransferase 2A (MAT2A), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM) in most extrahepatic tissues.[1][2][3] As SAM is the universal methyl donor for a vast array of cellular processes, including DNA, RNA, and protein methylation, its regulation is critical for cellular homeostasis.[4][5] This document provides a comprehensive technical overview of the mechanism of action of this compound, its quantitative effects on cellular SAM levels, the downstream biological consequences, and detailed experimental protocols for studying these effects. This compound has demonstrated significant anti-proliferative and anti-cancer activities by effectively reducing intracellular SAM concentrations.[1][6]

Mechanism of Action: MAT2A Inhibition

The primary mechanism by which this compound exerts its cellular effects is through the direct inhibition of the MAT2A enzyme. MAT2A catalyzes the conversion of L-methionine and ATP into S-adenosylmethionine (SAM).[6][7] this compound is a potent MAT2A inhibitor with an IC50 of 2.1 μM and acts by competing with SAM for binding to the enzyme.[1][2][3] This inhibition leads to a direct reduction in the cellular pool of SAM, which in turn affects numerous downstream metabolic and signaling pathways. The reduction in SAM also leads to a decrease in S-adenosylhomocysteine (SAH), a product of SAM-dependent methylation reactions.[1][8]

cluster_0 One-Carbon Metabolism Methionine L-Methionine MAT2A MAT2A Enzyme Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-adenosylmethionine (SAM) (Universal Methyl Donor) Methyltransferases Methyltransferases SAM->Methyltransferases SAH S-adenosylhomocysteine (SAH) Methyltransferases->SAH Methylated_Substrate Methylated Substrate Methyltransferases->Methylated_Substrate MAT2A->SAM Synthesis FIDAS5 This compound FIDAS5->MAT2A Inhibition (IC50 = 2.1 μM)

Caption: this compound directly inhibits the MAT2A enzyme, blocking SAM synthesis.

Quantitative Effects on SAM and SAH Levels

Treatment of cancer cells with this compound leads to a quantifiable reduction in the intracellular concentrations of both SAM and its downstream metabolite, SAH. This effect has been observed in both in vitro cell culture models and in vivo animal studies.

Table 1: In Vitro Effects of this compound on SAM/SAH Levels
Cell LineThis compound ConcentrationTreatment DurationEffect on SAM LevelsEffect on SAH LevelsReference
LS174T (Colorectal Cancer)3 μM36 hoursReducedReduced[1][8]
Multiple Myeloma (MM) CellsDose-dependent48 hoursReducedNot Specified[6][7]
Table 2: In Vivo Effects of this compound on SAM Levels
Animal ModelThis compound DosageTreatment DurationTissueEffect on SAM LevelsReference
Athymic Nude Mice20 mg/kg (oral gavage)1 weekLiverSignificantly Reduced[1][2]
5TGM1 Murine MM Model20 mg/kgNot SpecifiedTumorReduced (Inferred)[6][7][9]

Downstream Biological Consequences of SAM Depletion

The reduction of intracellular SAM by this compound triggers a cascade of downstream events, primarily impacting cell growth, proliferation, and survival. These effects are particularly pronounced in cancer cells that exhibit a heightened dependency on one-carbon metabolism.

  • Inhibition of Cell Proliferation: By depleting SAM, this compound significantly inhibits the proliferation of various cancer cell lines, including colorectal cancer and multiple myeloma.[1][7]

  • Cell Cycle Arrest: this compound treatment leads to the induction of cell cycle inhibitors like p21WAF1/CIP1 and p27kip1.[1][9]

  • Downregulation of Oncogenes: The expression of key oncogenes such as c-Myc and cyclin D1 is inhibited following this compound treatment.[1][9]

  • Apoptosis Induction: In multiple myeloma cells, this compound treatment leads to an increase in markers of apoptosis, including cleaved caspase-3, caspase-9, and PARP.[9]

  • mTOR Pathway Inhibition: In multiple myeloma, MAT2A inhibition by this compound was shown to inactivate the mTOR-4EBP1 pathway, leading to a decrease in protein synthesis.[6][7]

cluster_1 Downstream Effects of this compound FIDAS5 This compound MAT2A MAT2A FIDAS5->MAT2A SAM ↓ SAM Levels MAT2A->SAM Inhibition of Synthesis mTOR ↓ mTOR-4EBP1 Pathway SAM->mTOR cMyc ↓ c-Myc, Cyclin D1 SAM->cMyc p21 ↑ p21, p27 SAM->p21 Protein_Synth ↓ Protein Synthesis mTOR->Protein_Synth Proliferation ↓ Cell Proliferation Protein_Synth->Proliferation cMyc->Proliferation p21->Proliferation Apoptosis ↑ Apoptosis Proliferation->Apoptosis

Caption: this compound-mediated SAM depletion inhibits pro-growth pathways.

Experimental Protocols

This section details the methodologies used to assess the impact of this compound on cellular SAM levels and its biological consequences.

MAT2A Inhibition Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against the MAT2A enzyme.

Methodology:

  • Enzyme Incubation: Recombinant MAT2A enzyme is incubated with varying concentrations of this compound at room temperature for 20 minutes to allow for binding.[2]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrates, L-methionine and ATP, in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 50 mM KCl, 10 mM MgCl2).[2]

  • Reaction Quenching: After a defined period (e.g., 30 minutes), the reaction is stopped by adding cold deionized water.[2]

  • Phosphate Detection: The inorganic phosphate released from the ATP-to-SAM conversion is measured using a colorimetric assay, such as the SensoLyte MG Phosphate Assay kit.[2]

  • Data Analysis: The absorbance is measured (e.g., at 620 nm), and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.[2]

Cell Viability and Proliferation Assay

This protocol assesses the effect of this compound on cancer cell growth.

Methodology:

  • Cell Seeding: LS174T colorectal cancer cells or other relevant cell lines are seeded in 96-well plates at an appropriate density.[1]

  • Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 3 μM for LS174T cells).[1]

  • Incubation: The plates are incubated for a specified period (e.g., 7 days for LS174T cells).[1]

  • Viability Measurement: Cell viability is assessed using a standard method, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[7]

  • Data Analysis: Luminescence is read on a microplate reader, and the results are expressed as a percentage of the vehicle-treated control.

Measurement of Intracellular SAM and SAH

This protocol outlines the general workflow for quantifying SAM and SAH levels in cells treated with this compound.

Methodology:

  • Cell Culture and Treatment: Cells (e.g., LS174T) are cultured and treated with this compound (e.g., 3 μM) or vehicle for a specific duration (e.g., 36 hours).[1]

  • Metabolite Extraction: Cells are harvested, and intracellular metabolites are extracted, typically using a cold solvent mixture such as methanol/acetonitrile/water.

  • LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the sensitive and specific quantification of SAM and SAH.

  • Data Normalization and Analysis: The quantified levels of SAM and SAH are normalized to the total protein content or cell number and compared between this compound-treated and control groups.

cluster_2 General Experimental Workflow A 1. Cell Culture (e.g., LS174T, MM cells) B 2. Treatment (this compound vs. Vehicle) A->B C 3a. Cell Lysate Prep (for Western Blot) B->C D 3b. Metabolite Extraction (for LC-MS/MS) B->D E 3c. Viability Assay (e.g., CellTiter-Glo) B->E F 4a. Western Blot (p21, c-Myc, etc.) C->F G 4b. LC-MS/MS Analysis (SAM, SAH levels) D->G H 4c. Proliferation Analysis E->H

Caption: Workflow for evaluating this compound's cellular effects.

In Vivo Xenograft Tumor Growth Study

This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Animal Model: Athymic nude mice are injected subcutaneously with a suspension of cancer cells (e.g., HT29 or LS174T colorectal cancer cells).[1]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., 20 mg/kg) daily via oral gavage for a specified duration (e.g., two weeks). The control group receives the vehicle.[1][10]

  • Monitoring: Tumor volume and body weight are monitored regularly throughout the study.[1]

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues (e.g., liver, tumor) can be collected for analysis of SAM levels.[1]

Conclusion

This compound is a well-characterized inhibitor of MAT2A that effectively reduces intracellular levels of the critical metabolite S-adenosylmethionine.[1] This mechanism leads to potent anti-proliferative and pro-apoptotic effects in cancer cells, particularly those dependent on one-carbon metabolism.[6][7] The data summarized herein demonstrate that this compound treatment significantly lowers both SAM and SAH levels in vitro and reduces SAM levels in tissues in vivo.[1] These biochemical changes are associated with the inhibition of key oncogenic pathways and the induction of cell cycle arrest, highlighting the therapeutic potential of targeting SAM synthesis with inhibitors like this compound.

References

In-Vitro Efficacy of FIDAS-5 in Colorectal Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in-vitro effects of FIDAS-5, a potent and orally active inhibitor of methionine S-adenosyltransferase 2A (MAT2A), on colorectal cancer (CRC) cell lines. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.

Executive Summary

This compound demonstrates significant anti-proliferative effects in colorectal cancer cells by targeting MAT2A, a key enzyme in cellular metabolism. In-vitro studies on the LS174T colorectal cancer cell line reveal that this compound inhibits cell growth, modulates the expression of critical cell cycle and oncogenic proteins, and reduces the levels of key metabolites S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH). This guide consolidates the available data on this compound and provides a framework for further investigation into its therapeutic potential for colorectal cancer.

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound's activity in colorectal cancer cell lines.

ParameterValueCell LineReference
IC50 (MAT2A) 2.1 µM-[1]
IC50 (Cell Proliferation) Not explicitly stated, but significant inhibition observed at 3 µMLS174T[1]

Table 1: this compound Potency and Efficacy

AnalyteEffectConcentrationIncubation TimeCell LineReference
SAM Reduced3 µM36 hoursLS174T[1]
SAH Reduced3 µM36 hoursLS174T[1]
c-Myc Inhibited expression3 µMNot specifiedLS174T[1]
Cyclin D1 Inhibited expression3 µMNot specifiedLS174T[1]
p21WAF1/CIP1 Induced expression3 µMNot specifiedLS174T[1]

Table 2: Effects of this compound on Cellular Metabolites and Protein Expression in LS174T Cells

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's effects on colorectal cancer cells.

Cell Culture

LS174T human colorectal adenocarcinoma cells were maintained in a suitable culture medium (e.g., Eagle's Minimum Essential Medium) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay

Cell viability was assessed using a standard proliferation assay. A summarized protocol is as follows:

  • Seed LS174T cells in 96-well plates at a predetermined density.

  • After allowing the cells to adhere overnight, treat them with various concentrations of this compound (e.g., 3 µM) or vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 7 days).

  • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay that measures ATP content.

  • Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle-treated control.

Western Blotting

To determine the effect of this compound on protein expression, the following western blot protocol was likely employed:

  • Lyse this compound-treated and control LS174T cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against c-Myc, Cyclin D1, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control.

Metabolite Analysis (SAM and SAH)

The levels of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) were likely measured using liquid chromatography-mass spectrometry (LC-MS). A general workflow is:

  • Treat LS174T cells with this compound (e.g., 3 µM) for a specified time (e.g., 36 hours).

  • Harvest the cells and extract metabolites using a suitable solvent (e.g., methanol/acetonitrile/water mixture).

  • Separate the metabolites using liquid chromatography.

  • Detect and quantify SAM and SAH using a mass spectrometer.

  • Normalize the metabolite levels to the total protein concentration or cell number.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its in-vitro evaluation.

FIDAS5_Mechanism cluster_1 Metabolic Consequences FIDAS5 This compound MAT2A MAT2A FIDAS5->MAT2A SAM SAM (S-adenosylmethionine) MAT2A->SAM Catalyzes conversion to cMyc c-Myc Expression (Oncogene) CyclinD1 Cyclin D1 Expression (Cell Cycle Progression) p21 p21 Expression (Cell Cycle Arrest) Methionine Methionine Methionine->MAT2A SAH SAH (S-adenosylhomocysteine) SAM->SAH Donates methyl group SAM->cMyc Required for expression SAM->CyclinD1 Required for expression Proliferation Cell Proliferation cMyc->Proliferation Promotes CyclinD1->Proliferation Promotes p21->Proliferation

Proposed mechanism of action for this compound in colorectal cancer cells.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis Culture Culture Colorectal Cancer Cell Lines (e.g., LS174T) Treatment Treat with this compound (various concentrations) Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Western Western Blot Analysis (c-Myc, Cyclin D1, p21) Treatment->Western Metabolomics Metabolite Analysis (SAM, SAH) Treatment->Metabolomics Data Analyze and Quantify Results Viability->Data Western->Data Metabolomics->Data

General experimental workflow for in-vitro evaluation of this compound.

Discussion and Future Directions

The available in-vitro data indicates that this compound is a promising inhibitor of MAT2A with anti-proliferative activity in the LS174T colorectal cancer cell line. The observed reduction in SAM and SAH levels, coupled with the downregulation of c-Myc and Cyclin D1 and upregulation of p21, provides a mechanistic basis for its effects on cell cycle progression.

However, to fully elucidate the therapeutic potential of this compound in colorectal cancer, further in-vitro studies are warranted. Future research should focus on:

  • Expanding the cell line panel: Evaluating the efficacy of this compound across a diverse range of colorectal cancer cell lines with different genetic backgrounds (e.g., HCT116, SW480, DLD-1) to determine the spectrum of its activity and identify potential biomarkers of response.

  • Quantitative apoptosis and cell cycle analysis: Performing detailed apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis (e.g., propidium iodide staining followed by flow cytometry) to quantify the extent of programmed cell death and cell cycle arrest induced by this compound.

  • Elucidating downstream signaling: Investigating the broader signaling pathways affected by MAT2A inhibition with this compound, including the potential involvement of the PRMT5 and p53 pathways, which have been implicated for other MAT2A inhibitors.

  • Combination studies: Exploring the synergistic potential of this compound with standard-of-care chemotherapies and targeted agents used in the treatment of colorectal cancer.

By addressing these key areas, a more comprehensive understanding of this compound's mechanism of action and its potential as a novel therapeutic agent for colorectal cancer can be achieved.

References

The Advent of FIDAS-5: A Technical Guide to the Discovery and Synthesis of a Novel MAT2A Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery and synthesis of fluorinated N,N-dialkylaminostilbenes, with a specific focus on FIDAS-5, a potent inhibitor of Methionine S-adenosyltransferase 2A (MAT2A). This document is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry, synthesis, and biological evaluation of this class of compounds.

Introduction: The Emergence of Fluorinated N,N-Dialkylaminostilbenes

Fluorinated N,N-dialkylaminostilbenes, known as FIDAS agents, have emerged as a significant class of molecules in oncological research. These compounds have demonstrated the potential to target and inhibit the catalytic subunit of MAT2A, an enzyme that is frequently upregulated in liver and colorectal cancers.[1] The core structure, a stilbene scaffold with N,N-dialkylamino and dihalostyryl moieties, has been systematically modified to optimize potency, solubility, and pharmacokinetic properties. The lead structure, (E)-4-(2′,6′-difluorostyryl)-N,N-dimethylaniline (referred to as FIDAS 1a), showed initial in vitro activity in the low micromolar range in LS174T colon cancer cells.[2] Further structure-activity relationship (SAR) studies led to the development of more potent analogs, including this compound.[1]

This compound: A Potent MAT2A Inhibitor

This compound, chemically known as (E)-4-(2-chloro-6-fluorostyryl)-N,N-dimethylaniline, is a potent and orally active inhibitor of MAT2A with an IC50 of 2.1 μM.[3] It effectively competes with S-adenosylmethionine (SAM) for binding to MAT2A, thereby disrupting cellular methylation processes that are crucial for cancer cell proliferation and survival.[3][4]

Mechanism of Action

This compound exerts its anticancer effects by directly targeting and inhibiting the enzymatic activity of MAT2A.[2] This inhibition leads to a reduction in the intracellular levels of SAM and S-adenosylhomocysteine (SAH), which in turn disrupts essential methylation reactions.[2][3] In cancer cells, this disruption can lead to the downregulation of key oncogenes like c-Myc and cyclin D1, and the induction of cell cycle inhibitors such as p21WAF1/CIP1, ultimately inhibiting cell proliferation.[3]

FIDAS5 This compound MAT2A MAT2A FIDAS5->MAT2A Inhibits Proliferation Cancer Cell Proliferation FIDAS5->Proliferation Inhibits SAM S-adenosylmethionine (SAM) Synthesis MAT2A->SAM Methylation Cellular Methylation Reactions SAM->Methylation Methylation->Proliferation Promotes

Figure 1: this compound Mechanism of Action.

Synthesis of this compound

The synthesis of this compound and related fluorinated N,N-dialkylaminostilbenes primarily relies on the Wadsworth-Emmons reaction.[1][2] This olefination reaction involves the condensation of an arylphosphonate with an aryl aldehyde to form the characteristic stilbene double bond.

General Synthetic Workflow

The overall synthetic strategy for this compound can be outlined as follows:

cluster_reactants Starting Materials Phosphonate 2-Chloro-6-fluorobenzyl diethyl phosphonate WadsworthEmmons Wadsworth-Emmons Reaction Phosphonate->WadsworthEmmons Aldehyde 4-(N,N-Dimethylamino)benzaldehyde Aldehyde->WadsworthEmmons Purification Purification (e.g., Chromatography) WadsworthEmmons->Purification FIDAS5_product This compound Purification->FIDAS5_product

Figure 2: General Synthesis Workflow for this compound.
Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of a FIDAS agent, adapted from the general procedures described for analogous compounds.[1]

Step 1: Preparation of Diethyl (2-chloro-6-fluorobenzyl)phosphonate

This intermediate can be synthesized from 2-chloro-6-fluorobenzyl bromide and triethyl phosphite via the Michaelis-Arbuzov reaction.

Step 2: Wadsworth-Emmons Reaction

  • To a solution of diethyl (2-chloro-6-fluorobenzyl)phosphonate in a suitable aprotic solvent (e.g., anhydrous THF), add a strong base (e.g., sodium hydride) at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for a specified period to allow for the formation of the phosphonate ylide.

  • Add a solution of 4-(N,N-dimethylamino)benzaldehyde in the same solvent to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to yield pure (E)-4-(2-chloro-6-fluorostyryl)-N,N-dimethylaniline (this compound).

Quantitative Data Summary

The biological activity of this compound and related compounds has been quantified through various in vitro and in vivo assays.

CompoundTargetIC50 (µM)Cell LineAssayReference
This compound MAT2A2.1-Biochemical Assay[3]
FIDAS 1a ((E)-4-(2′,6′-difluorostyryl)-N,N-dimethylaniline)MAT2ALow µM rangeLS174TCell Proliferation[2]
(E)-2-(2′-Chloro-6′-fluorostyryl)-5-(N,N-dimethylamino)pyridine (5a)MAT2A---[1]

Table 1: In Vitro Activity of FIDAS Agents.

CompoundDoseAdministrationAnimal ModelTumor TypeOutcomeReference
This compound 20 mg/kgOral gavage (daily for 2 weeks)Athymic nude miceColon cancer xenograftSignificant inhibition of tumor growth[3]

Table 2: In Vivo Efficacy of this compound.

Key Experimental Protocols

MAT2A Inhibition Assay (Colorimetric)

This assay measures the amount of inorganic phosphate (Pi) produced during the MAT2A-catalyzed conversion of L-methionine and ATP to SAM.

Materials:

  • Recombinant human MAT2A enzyme

  • L-Methionine

  • ATP

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2)

  • Test compound (this compound) dissolved in DMSO

  • Colorimetric phosphate detection reagent (e.g., Malachite Green-based)

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, L-methionine, ATP, and the test compound.

  • Initiate the reaction by adding the MAT2A enzyme to each well.

  • Incubate the plate at a controlled temperature (e.g., 37 °C) for a defined period.

  • Stop the reaction and add the colorimetric detection reagent.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percent inhibition of MAT2A activity and determine the IC50 value.

Start Prepare Reagents (Enzyme, Substrates, Inhibitor) Reaction_Setup Set up Reaction in 96-well Plate Start->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Detection Add Colorimetric Reagent Incubation->Detection Measurement Measure Absorbance Detection->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

Figure 3: MAT2A Inhibition Assay Workflow.
In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Athymic nude mice

  • Human colon cancer cells (e.g., LS174T)

  • This compound formulated for oral administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject human colon cancer cells into the flank of athymic nude mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into control and treatment groups.

  • Administer this compound (e.g., 20 mg/kg) or vehicle control to the respective groups via oral gavage daily.

  • Measure tumor volume and body weight regularly throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Analyze the data to determine the effect of this compound on tumor growth.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for cancers with MAT2A upregulation. Its discovery and synthesis have been guided by systematic medicinal chemistry efforts, leading to a potent and orally bioavailable inhibitor. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working on the development of novel anticancer agents targeting metabolic vulnerabilities. Further investigation into the clinical potential of this compound and related compounds is warranted.

References

The Impact of FIDAS-5 on the Cell Cycle Regulator p21WAF1/CIP1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FIDAS-5, a potent and orally active inhibitor of methionine S-adenosyltransferase 2A (MAT2A), has demonstrated significant anti-cancer activities. A key mechanism underlying its therapeutic potential is the modulation of cell cycle regulators, prominently inducing the expression of the cyclin-dependent kinase inhibitor p21WAF1/CIP1. This technical guide provides an in-depth analysis of the impact of this compound on p21WAF1/CIP1, summarizing key quantitative data, detailing experimental protocols for its investigation, and visualizing the associated signaling pathways and workflows.

Introduction to this compound and p21WAF1/CIP1

This compound is a small molecule inhibitor that targets MAT2A, the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor critical for numerous cellular processes, including histone and DNA methylation. By inhibiting MAT2A, this compound depletes intracellular SAM levels, leading to epigenetic modifications and subsequent changes in gene expression.

p21WAF1/CIP1 is a well-characterized tumor suppressor and a universal inhibitor of cyclin-dependent kinases (CDKs). Its induction leads to cell cycle arrest, typically at the G1/S and G2/M transitions, providing time for DNA repair or, in some contexts, initiating apoptosis or senescence. The upregulation of p21WAF1/CIP1 is a desirable outcome in cancer therapy, and its induction by this compound highlights a critical aspect of this compound's anti-neoplastic activity.

Quantitative Analysis of this compound's Effect on p21WAF1/CIP1

The induction of p21WAF1/CIP1 by this compound has been observed across various cancer cell lines. The following tables summarize the available quantitative data from preclinical studies.

Cell LineCancer TypeThis compound ConcentrationTreatment DurationObserved Effect on p21WAF1/CIP1Reference
LS174TColorectal Cancer3 µMNot SpecifiedInduction of expression[1]
Multiple Myeloma (MM) cell linesMultiple MyelomaNot SpecifiedNot SpecifiedPotent increase in expression[2]
Gastric Cancer (GC) cell linesGastric Cancer10 µMNot SpecifiedSensitization to ferroptosis (p21 role implied in cell cycle)
Liver Cancer cell linesLiver CancerNot SpecifiedNot SpecifiedInduction of senescence (p21 is a key marker)[3]

Note: The available literature primarily states the induction of p21WAF1/CIP1 without providing specific fold-change values from dose-response or time-course studies in many cases. Further research is needed to fully quantify this relationship across a broader range of cancer types and experimental conditions.

Signaling Pathway: From MAT2A Inhibition to p21WAF1/CIP1 Upregulation

The primary mechanism by which this compound induces p21WAF1/CIP1 expression is through the depletion of intracellular SAM, which leads to alterations in the epigenetic landscape of cancer cells.

FIDAS5_p21_Pathway FIDAS5 This compound MAT2A MAT2A FIDAS5->MAT2A Inhibits SAM S-adenosylmethionine (SAM) (Depletion) MAT2A->SAM Catalyzes synthesis of HMTs Histone Methyltransferases (e.g., EZH2) SAM->HMTs Methyl donor for DNMTs DNA Methyltransferases SAM->DNMTs Methyl donor for H3K27me3 Reduced H3K27me3 HMTs->H3K27me3 Leads to DNA_demethylation DNA Hypomethylation DNMTs->DNA_demethylation Leads to Gene_Expression Altered Gene Expression H3K27me3->Gene_Expression DNA_demethylation->Gene_Expression p21 p21WAF1/CIP1 (Upregulation) Gene_Expression->p21 CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p21->CellCycleArrest Induces

Caption: this compound inhibits MAT2A, leading to SAM depletion and altered gene expression, including p21 upregulation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of this compound on p21WAF1/CIP1.

Western Blotting for p21WAF1/CIP1 Protein Expression

This protocol details the detection and quantification of p21WAF1/CIP1 protein levels in cancer cells following treatment with this compound.

Western_Blot_Workflow cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Electrophoresis and Transfer cluster_3 Immunoblotting and Detection start Seed cancer cells treat Treat with this compound (dose-response/time-course) start->treat lyse Lyse cells in RIPA buffer treat->lyse quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify sds SDS-PAGE quantify->sds transfer Transfer to PVDF membrane sds->transfer block Block membrane (e.g., 5% non-fat milk) transfer->block primary_ab Incubate with primary antibody (anti-p21) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL substrate and image secondary_ab->detect

Caption: Workflow for Western blot analysis of p21 expression after this compound treatment.

Methodology:

  • Cell Culture and Treatment:

    • Seed the cancer cell line of interest in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) for different time points (e.g., 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p21WAF1/CIP1 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure to determine the effect of this compound on cell cycle distribution.

Flow_Cytometry_Workflow cluster_0 Cell Preparation and Treatment cluster_1 Cell Harvesting and Fixation cluster_2 Staining and Analysis cluster_3 Data Interpretation seed_cells Seed cells treat_cells Treat with this compound seed_cells->treat_cells harvest Harvest and wash cells treat_cells->harvest fix Fix cells in cold 70% ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain analyze Analyze by flow cytometry stain->analyze quantify_phases Quantify cell populations in G0/G1, S, and G2/M phases analyze->quantify_phases

Caption: Workflow for cell cycle analysis by flow cytometry after this compound treatment.

Methodology:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound as described for the Western blot protocol.

    • Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

    • Wash the cells with PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in ice-cold PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound effectively induces the expression of the cell cycle inhibitor p21WAF1/CIP1 through a mechanism involving the inhibition of MAT2A and subsequent depletion of SAM. This leads to epigenetic reprogramming that favors the expression of tumor suppressor genes. The upregulation of p21WAF1/CIP1 is a key event contributing to the anti-proliferative effects of this compound, resulting in cell cycle arrest. The provided protocols and pathway diagrams serve as a comprehensive resource for researchers investigating the molecular mechanisms of this compound and its potential as a cancer therapeutic. Further quantitative studies are warranted to fully elucidate the dose- and time-dependent effects of this compound on p21WAF1/CIP1 across a wider range of malignancies.

References

Unraveling the Anticancer Potential of FIDAS-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

FIDAS-5 has emerged as a promising small molecule inhibitor with significant anticancer activities. This technical guide provides a comprehensive overview of the preliminary research on this compound, focusing on its mechanism of action, experimental validation, and the signaling pathways it modulates. The information is curated to support further investigation and drug development efforts in oncology.

Core Mechanism of Action

This compound is a potent and orally active inhibitor of Methionine S-adenosyltransferase 2A (MAT2A), a crucial enzyme in the methionine cycle.[1][2][3][4] It effectively competes with the natural substrate, S-adenosylmethionine (SAM), for binding to MAT2A, exhibiting an IC50 of 2.1 μM.[1][2][3][4] The inhibition of MAT2A by this compound leads to a reduction in the intracellular levels of both SAM and S-adenosylhomocysteine (SAH), thereby disrupting cellular methylation processes and downstream signaling pathways that are critical for cancer cell proliferation and survival.[2]

Quantitative Analysis of Anticancer Activity

The anticancer effects of this compound have been quantified in both in vitro and in vivo models. The following tables summarize the key findings from preclinical studies.

Table 1: In Vitro Activity of this compound

Cell LineAssay TypeConcentrationTreatment DurationKey FindingsReference
LS174T (Colorectal Cancer)Proliferation Assay3 μM7 daysSignificantly inhibited cell proliferation.[1]
LS174T (Colorectal Cancer)Western Blot3 μM-Inhibited the expression of c-Myc and cyclinD1; Induced the expression of p21WAF1/CIP1.
LS174T (Colorectal Cancer)Metabolite Analysis3 μM36 hoursReduced the levels of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH).[2]
AML Patient SamplesColony-forming cell activity1.5, 3, or 6µM-Dose-dependent reduction in colony-forming ability.[5]

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeDosing RegimenTreatment DurationKey FindingsReference
Athymic Nude MiceColorectal Cancer Xenograft20 mg/kg; oral gavage; daily2 weeksSignificantly inhibited tumor growth with minimal difference in body weight.[1][3]
Athymic Nude Mice-20 mg/kg1 weekSignificantly reduced liver SAM levels.[1]

Signaling Pathway Modulation

This compound exerts its anticancer effects by targeting the MAT2A-mediated methionine cycle, which in turn affects key downstream signaling pathways involved in cell cycle regulation and proliferation. The inhibition of MAT2A leads to a depletion of SAM, a universal methyl donor, thereby impacting histone and DNA methylation and the expression of oncogenes.

FIDAS5_Signaling_Pathway This compound Signaling Pathway in Cancer Cells FIDAS5 This compound MAT2A MAT2A FIDAS5->MAT2A Inhibits SAM SAM (S-adenosylmethionine) FIDAS5->SAM Reduces levels of SAH SAH (S-adenosylhomocysteine) FIDAS5->SAH Reduces levels of cMyc c-Myc FIDAS5->cMyc Inhibits expression of CyclinD1 Cyclin D1 FIDAS5->CyclinD1 Inhibits expression of p21 p21 (WAF1/CIP1) FIDAS5->p21 Induces expression of MAT2A->SAM Catalyzes production SAM->SAH is converted to Methylation Cellular Methylation (Histones, DNA, etc.) SAM->Methylation is a methyl donor for Methylation->cMyc Regulates expression of Methylation->CyclinD1 Regulates expression of Proliferation Cell Proliferation cMyc->Proliferation CyclinD1->Proliferation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest CellCycleArrest->Proliferation Inhibits

Figure 1: Proposed signaling pathway of this compound's anticancer activity.

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's anticancer activities, detailed methodologies for key experiments are provided below.

Cell Viability Assay

This protocol is based on the methodology used for assessing the effect of this compound on the proliferation of LS174T colorectal cancer cells.[1]

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • LS174T colorectal cancer cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Microplate reader

Procedure:

  • Seed LS174T cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should be less than 0.1%.

  • Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 3 μM) or vehicle control (DMSO).

  • Incubate the plates for the desired duration (e.g., 7 days).

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol outlines the procedure for analyzing protein expression changes in response to this compound treatment.

Objective: To assess the effect of this compound on the expression levels of key proteins involved in cell cycle regulation (c-Myc, Cyclin D1, p21).

Materials:

  • LS174T cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-c-Myc, anti-Cyclin D1, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat LS174T cells with this compound (e.g., 3 μM) for the specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of this compound's antitumor efficacy in a mouse xenograft model.[1][3]

Objective: To determine the in vivo anticancer activity of this compound on tumor growth.

Materials:

  • Athymic nude mice

  • LS174T cells

  • Matrigel

  • This compound

  • Vehicle solution

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of LS174T cells and Matrigel into the flank of athymic nude mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 20 mg/kg) or vehicle control daily via oral gavage.

  • Measure tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length × Width²)/2.

  • Continue the treatment for the specified duration (e.g., 2 weeks).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

Experimental_Workflow General Experimental Workflow for this compound Evaluation cluster_0 cluster_1 InVitro In Vitro Studies CellCulture Cancer Cell Culture (e.g., LS174T) Treatment This compound Treatment CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability WesternBlot Western Blot Analysis Treatment->WesternBlot Metabolite Metabolite Analysis (SAM/SAH levels) Treatment->Metabolite InVivo In Vivo Studies Xenograft Xenograft Model (Athymic Nude Mice) Dosing Oral Administration of this compound Xenograft->Dosing TumorGrowth Tumor Growth Measurement Dosing->TumorGrowth Toxicity Toxicity Assessment (Body Weight) Dosing->Toxicity

Figure 2: Overview of the experimental workflow for evaluating this compound.

Conclusion and Future Directions

The preliminary research on this compound demonstrates its potential as a targeted anticancer agent, particularly for cancers reliant on the methionine cycle. Its ability to inhibit MAT2A, reduce essential methyl donors, and modulate key cell cycle proteins provides a strong rationale for its further development. Future research should focus on expanding the evaluation of this compound in a broader range of cancer models, investigating potential resistance mechanisms, and exploring combination therapies to enhance its therapeutic efficacy. The detailed protocols and summarized data in this guide serve as a valuable resource for researchers dedicated to advancing novel cancer treatments.

References

Literature review of MAT2A inhibitors for cancer therapy.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methionine Adenosyltransferase 2A (MAT2A) has emerged as a compelling therapeutic target in oncology, particularly for cancers harboring a specific genetic alteration—the deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic event, present in approximately 15% of all human cancers, creates a unique metabolic vulnerability that can be exploited by MAT2A inhibitors. This technical guide provides a comprehensive review of the current landscape of MAT2A inhibitors, detailing their mechanism of action, preclinical and clinical development, and the experimental methodologies used to evaluate their efficacy. The information is intended to serve as a valuable resource for researchers and drug development professionals working in the field of precision oncology.

The MAT2A-MTAP Synthetic Lethal Interaction

MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a wide range of cellular methylation reactions essential for cell growth and proliferation.[1][2] In normal cells, the methionine cycle is tightly regulated. However, in cancer cells with homozygous deletion of the MTAP gene, a synthetic lethal relationship with MAT2A is established.[3][4][5]

MTAP is an enzyme involved in the salvage of adenine and methionine. Its deletion leads to the accumulation of methylthioadenosine (MTA).[4][6] MTA acts as a partial inhibitor of protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in various cellular processes, including mRNA splicing.[3][4] This partial inhibition of PRMT5 makes cancer cells highly dependent on a steady supply of SAM, the substrate for PRMT5, to maintain its function. Consequently, inhibiting MAT2A in these MTAP-deleted cells leads to a critical reduction in SAM levels, further suppressing PRMT5 activity and ultimately triggering cell death.[3][4] This selective vulnerability of MTAP-deleted cancer cells to MAT2A inhibition forms the basis of a promising targeted therapeutic strategy.[3][6]

Signaling Pathway

The signaling pathway illustrating the synthetic lethal interaction between MAT2A inhibition and MTAP deletion is depicted below. In MTAP-deleted cancer cells, the accumulation of MTA partially inhibits PRMT5. The subsequent inhibition of MAT2A depletes the cellular pool of SAM, further crippling PRMT5 function and leading to anti-tumor effects.

MAT2A_Pathway cluster_cell MTAP-Deleted Cancer Cell Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-Adenosylmethionine (SAM) MAT2A->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions PRMT5 PRMT5 SAM->PRMT5 Substrate Methylation Protein & RNA Methylation PRMT5->Methylation CellGrowth Cell Proliferation & Survival PRMT5->CellGrowth Promotes Splicing mRNA Splicing Methylation->Splicing Splicing->CellGrowth Apoptosis Apoptosis MTAP MTAP (deleted) MTA Methylthioadenosine (MTA) (accumulates) MTA->PRMT5 Partial Inhibition MAT2A_Inhibitor MAT2A Inhibitor MAT2A_Inhibitor->MAT2A

MAT2A-PRMT5 signaling pathway in MTAP-deleted cancer.

MAT2A Inhibitors in Development

Several small molecule inhibitors of MAT2A have been developed and are in various stages of preclinical and clinical evaluation. These inhibitors typically bind to an allosteric site on the MAT2A enzyme.[7] A summary of key MAT2A inhibitors and their reported potencies is presented in the table below.

InhibitorEnzymatic IC50 (nM)Cellular IC50 (nM)Cell LineKey FindingsReferences
AG-270 (Ivosidenib) ~826 - 260HCT116 MTAP-/-First-in-class oral inhibitor; entered clinical trials (NCT03435250). Shows antiproliferative activity in MTAP-deleted cells and tumors.[3][5][8][3][5][8][9][10]
IDE397 ~107 - 15MTAP-deleted cancer cellsCurrently in clinical trials; has shown encouraging preliminary clinical activity in urothelial and non-small cell lung cancer.[3][6][3][6]
PF-9366 4201200H520Early allosteric inhibitor; its cellular potency is blunted by a feedback mechanism that upregulates MAT2A expression.[6][11][12][13][6][11][12][13]
SCR-7952 18.726HCT116 MTAP-/-Demonstrates higher potency than AG-270 in enzymatic assays and synergistic antitumor activities with PRMT5 inhibitors.[6][14][6][14]
Compound 30 Potent (low nM)PotentHCT116 MTAP-/-A novel 3H-pyrido[1,2-c]pyrimidin-3-one derivative with a favorable pharmacokinetic profile and in vivo potency.[11][11]
Cycloleucine 140,000 - 190,0001,300,000Huh-7Early, non-selective inhibitor with weak affinity.[3][15][3][15]

Clinical Development and Combination Strategies

The first-in-class MAT2A inhibitor, AG-270, has completed a Phase 1 clinical trial (NCT03435250) in patients with advanced malignancies harboring MTAP deletions.[9][16] The trial demonstrated a manageable safety profile and preliminary evidence of clinical activity, including two partial responses.[9][16] Another promising inhibitor, IDE397, is also under clinical investigation and has shown an overall response rate of approximately 39% in patients with MTAP-deleted urothelial and lung cancer.[6]

Preclinical studies have highlighted the potential for combination therapies to enhance the efficacy of MAT2A inhibitors. Synergistic effects have been observed when MAT2A inhibitors are combined with:

  • PRMT5 inhibitors: Dual inhibition of MAT2A and PRMT5 leads to a more profound suppression of the pathway and enhanced anti-tumor responses.[6][17]

  • Taxanes (e.g., docetaxel, paclitaxel): MAT2A inhibition has been shown to downregulate the Fanconi anemia (FA) DNA repair pathway, sensitizing cancer cells to the effects of taxanes.[5][6]

  • Other chemotherapies: Synergies have also been reported with platinum-based agents and topoisomerase inhibitors.[6][12]

Experimental Protocols

The preclinical evaluation of MAT2A inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key assays.

Colorimetric MAT2A Enzymatic Inhibition Assay

This assay quantifies the direct inhibitory activity of a compound on the MAT2A enzyme by measuring the production of inorganic phosphate (Pi), a byproduct of the SAM synthesis reaction.[18]

Materials:

  • Purified recombinant MAT2A enzyme

  • L-Methionine solution (e.g., 750 µM)

  • ATP solution (e.g., 750 µM)

  • MAT2A Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂)

  • Test Inhibitor (dissolved in DMSO)

  • Colorimetric Phosphate Detection Reagent (e.g., PiColorLock™)

  • 96-well or 384-well microplates

Procedure:

  • Prepare Inhibitor Dilutions: Create serial dilutions of the test inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Plate Setup:

    • Test Wells: Add the diluted test inhibitor.

    • Positive Control Wells: Add inhibitor-free buffer (with the same final DMSO concentration).

    • Blank Wells: Add assay buffer without the enzyme.

  • Enzyme Addition: Add the diluted MAT2A enzyme to the "Test" and "Positive Control" wells.

  • Initiate Reaction: Add a master mixture of L-Methionine and ATP to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate for 1-2 hours at 37°C.

  • Detection: Add the Colorimetric Detection Reagent to each well and incubate at room temperature for 15-30 minutes to allow for color development.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 650 nm) using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all other readings. Calculate the percent inhibition relative to the positive control and determine the IC50 value by plotting percent inhibition against the inhibitor concentration.

Cell Proliferation Assay

This assay measures the effect of a MAT2A inhibitor on the growth of cancer cells, typically comparing an MTAP-deleted cell line with its isogenic MTAP-wildtype counterpart to assess selectivity.[18]

Materials:

  • HCT116 MTAP-/- and HCT116 MTAP-WT cell lines

  • Appropriate cell culture medium and supplements

  • Test Inhibitor

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, AlamarBlue™)

Procedure:

  • Cell Seeding: Seed the MTAP-/- and MTAP-WT cells into 96-well plates at an appropriate density (e.g., 1000-2000 cells/well) and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of the test inhibitor in the culture medium and add them to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period of 3-7 days.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Reading: Incubate for the recommended time, then read the luminescence or fluorescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells to calculate the percent inhibition of proliferation. Determine the GI50 (concentration for 50% growth inhibition) for both cell lines to assess the selectivity for MTAP-deleted cells.

Experimental Workflow

The preclinical assessment of a novel MAT2A inhibitor typically follows a structured workflow, from initial hit identification to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Hit_ID Hit Identification (e.g., Fragment Screening) Biochem_Assay Biochemical Assay (Enzymatic IC50) Hit_ID->Biochem_Assay Cell_Prolif Cell Proliferation Assay (GI50 in MTAP-/- vs WT) Biochem_Assay->Cell_Prolif Target_Engagement Target Engagement (Cellular SAM Reduction) Cell_Prolif->Target_Engagement Selectivity Selectivity Profiling Target_Engagement->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt PK_Studies Pharmacokinetic (PK) Studies PD_Studies Pharmacodynamic (PD) Studies (Tumor SAM/SDMA Reduction) PK_Studies->PD_Studies Xenograft Xenograft Efficacy Studies (MTAP-deleted models) PD_Studies->Xenograft Tox Toxicology Studies Xenograft->Tox Candidate Clinical Candidate Selection Tox->Candidate Lead_Opt->Biochem_Assay Iterative Improvement Lead_Opt->PK_Studies

Preclinical workflow for MAT2A inhibitor development.

Conclusion and Future Directions

Targeting MAT2A in MTAP-deleted cancers represents a promising and validated therapeutic strategy. The first generation of MAT2A inhibitors has shown clinical activity, and ongoing research is focused on developing next-generation inhibitors with improved potency and pharmacokinetic properties. Future research will likely focus on further elucidating mechanisms of resistance, identifying predictive biomarkers beyond MTAP deletion, and exploring novel combination therapies to maximize the clinical benefit of MAT2A inhibition. The continued investigation into this synthetic lethal interaction holds great promise for delivering effective and personalized treatments for a significant population of cancer patients.

References

Methodological & Application

Application Notes: Preparation of FIDAS-5 Stock Solutions for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

FIDAS-5 is a potent and orally active small molecule inhibitor of methionine S-adenosyltransferase 2A (MAT2A), with an IC50 of 2.1 μM.[1][2][3][4][5][6] It functions by competitively inhibiting the binding of S-adenosylmethionine (SAM) to MAT2A, thereby disrupting one-carbon metabolism.[1][2][4][7] This inhibitory action leads to reduced levels of SAM and S-adenosylhomocysteine (SAH) in cells, which in turn can suppress cancer cell proliferation.[2][3][5] For instance, at a concentration of 3 μM, this compound has been shown to significantly inhibit the proliferation of LS174T colorectal cancer cells.[2][7] Given its mechanism of action and anti-proliferative effects, this compound is a valuable tool for cancer research and drug development. Proper preparation of stock solutions is critical for obtaining reliable and reproducible results in cell culture experiments. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Mechanism of Action Overview

This compound targets a key enzyme in the methionine cycle, MAT2A. This enzyme is responsible for synthesizing S-adenosylmethionine (SAM), the primary methyl group donor for a wide range of cellular methylation reactions that are crucial for the regulation of epigenetics, protein function, and metabolism. By inhibiting MAT2A, this compound effectively depletes the cellular pool of SAM, which can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this metabolic pathway.

cluster_0 Methionine Cycle cluster_1 Inhibition by this compound Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-adenosylmethionine (SAM) MAT2A->SAM synthesis Methyltransferases Methyltransferases SAM->Methyltransferases SAH S-adenosylhomocysteine (SAH) Methyltransferases->SAH Methylated_Acceptor Methylated Acceptor Methyltransferases->Methylated_Acceptor Acceptor Acceptor Substrate Acceptor->Methyltransferases FIDAS5 This compound FIDAS5->MAT2A inhibits

Simplified signaling pathway of this compound action.

Quantitative Data Summary

For consistent experimental outcomes, it is essential to be aware of the physicochemical properties of this compound. The following table summarizes key quantitative data for the preparation of stock solutions.

PropertyValueSource(s)
Molecular Weight 261.72 g/mol [1][2][3][6]
CAS Number 1391934-98-7[1][2][4]
Appearance Light yellow to yellow solid[2][7]
Purity >98% (HPLC)[5]
Solubility in DMSO ≥100 mg/mL (≥382.09 mM)[1][2][3]
Solubility in Ethanol 52 mg/mL[1]
Solubility in Water Insoluble[1]
Recommended Solvent Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[8][9]
Storage of Solid 3 years at -20°C or 2 years at 4°C[1][3]
Storage of Stock Solution 1 year at -80°C in solvent or 1 month at -20°C in solvent[1][3]

Experimental Protocols

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Protocol for Preparing a 10 mM this compound Stock Solution:

  • Pre-handling of this compound Powder: Before opening the vial, centrifuge it briefly to ensure that all the powder is collected at the bottom. This is particularly important for small quantities that may be present as a thin film on the walls of the vial.

  • Calculating the Required Amount of DMSO:

    • To prepare a 10 mM stock solution from 1 mg of this compound (MW: 261.72 g/mol ), the required volume of DMSO can be calculated as follows:

      • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

      • Volume (L) = 0.001 g / (261.72 g/mol * 0.010 mol/L) = 0.00038209 L

      • Volume (µL) = 382.09 µL

    • Therefore, add 382.09 µL of anhydrous DMSO to 1 mg of this compound powder to obtain a 10 mM stock solution.

  • Dissolving this compound:

    • Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

    • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.

    • If dissolution is difficult, brief sonication or warming in a water bath at a temperature not exceeding 37°C may aid in solubilization.[9] However, it is important to note that this compound is reported to be unstable in solution, so prolonged heating should be avoided.[2][7]

  • Sterilization:

    • For cell culture applications, it is crucial to maintain sterility. If the stock solution is prepared under non-sterile conditions, it can be sterilized by passing it through a 0.22 µm syringe filter. Ensure that the filter material is compatible with DMSO.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[8]

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][3]

Preparation of Working Solutions for Cell Culture:

  • Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution:

    • Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of cell culture medium with a final this compound concentration of 3 µM from a 10 mM stock solution, add 0.3 µL of the stock solution to 999.7 µL of medium.

    • It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[8][10][11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[8]

  • Fresh Preparation: Due to the instability of this compound in solution, it is strongly recommended to prepare fresh working solutions for each experiment.[2][7]

cluster_workflow This compound Stock Solution Preparation Workflow start Start weigh Weigh this compound Powder or Use Pre-weighed Vial start->weigh calculate Calculate Required DMSO Volume for Desired Stock Concentration (e.g., 10 mM) weigh->calculate add_dmso Add Anhydrous DMSO to this compound Powder calculate->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve sterilize Optional: Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store end End store->end

Workflow for preparing this compound stock solutions.

Safety Precautions:

  • This compound is for research use only and not for human or veterinary use.[5]

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions.

  • Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.

  • All procedures should be performed in a sterile environment, such as a laminar flow hood, to prevent contamination of cell cultures.

References

Application Notes and Protocols for FIDAS-5 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the dosing and administration of FIDAS-5, a potent and orally active MAT2A inhibitor, in mouse xenograft models. The following sections summarize key quantitative data, provide comprehensive experimental methodologies, and visualize critical pathways and workflows.

Core Data Summary

The administration of this compound in mouse xenograft models has been shown to effectively inhibit tumor growth. The most commonly cited dosing regimen involves daily oral administration.

Table 1: this compound Dosing and Administration in Mouse Xenograft Models

ParameterDetailsReference(s)
Drug This compound[1][2]
Target Methionine Adenosyltransferase 2A (MAT2A)[1][2]
Animal Model Athymic Nude Mice[1][2]
Xenograft Models HT29 (colorectal cancer), LS174T (colorectal cancer)[1][2]
Dosing Regimen 20 mg/kg[1][2]
Administration Route Oral Gavage (PO)[1][2]
Frequency Daily[1][2]
Duration 14 days (two weeks)[1][2]
Observed Effects Significant inhibition of xenograft tumor growth, Reduction of liver S-adenosylmethionine (SAM) levels[1][2]
Toxicity Minimal difference in body weight observed[1][2]

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of Methionine Adenosyltransferase 2A (MAT2A), a critical enzyme in the methionine cycle. By blocking MAT2A, this compound disrupts the synthesis of S-adenosylmethionine (SAM), the primary methyl donor for a wide range of cellular methylation reactions. This reduction in SAM availability leads to decreased methylation of histones and other molecules, ultimately affecting gene expression and inhibiting the proliferation of cancer cells.[1][3][4]

FIDAS5_Mechanism_of_Action cluster_0 Methionine Cycle cluster_1 This compound Action Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-adenosylmethionine (SAM) MAT2A->SAM Synthesis Reduced_SAM Reduced SAM Levels SAH S-adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions (Histones, DNA, etc.) FIDAS5 This compound FIDAS5->MAT2A Inhibition Inhibition Inhibition Altered_Methylation Altered Histone/ DNA Methylation Reduced_SAM->Altered_Methylation Gene_Expression Altered Gene Expression (e.g., ↓c-Myc, cyclinD1, ↑p21) Altered_Methylation->Gene_Expression Cell_Proliferation Inhibition of Cancer Cell Proliferation Gene_Expression->Cell_Proliferation Xenograft_Workflow start Start cell_culture Cell Culture (HT29 or LS174T) start->cell_culture implantation Subcutaneous Cell Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment Daily Oral Gavage (this compound or Vehicle) randomization->treatment monitoring In-life Monitoring (Tumor Volume, Body Weight) treatment->monitoring termination Study Termination (Day 14) monitoring->termination analysis Endpoint Analysis (Tumor Weight, SAM Levels) termination->analysis end End analysis->end

References

Application Notes and Protocols for Measuring SAM and SAH Levels after FIDAS-5 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the accurate quantification of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) in biological samples following treatment with FIDAS-5. This compound is a potent and orally active inhibitor of methionine S-adenosyltransferase 2A (MAT2A), an enzyme crucial for the synthesis of SAM.[1][2][3] By inhibiting MAT2A, this compound effectively reduces the intracellular levels of both SAM and its downstream metabolite, SAH.[1][4][5] The ratio of SAM to SAH is a critical indicator of the cell's methylation potential, and its modulation by compounds like this compound is of significant interest in various research fields, including oncology and epigenetics.[6] This protocol outlines a robust and validated method for measuring SAM and SAH levels using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Introduction

S-adenosylmethionine (SAM) is the universal methyl donor for the methylation of a wide array of biomolecules, including DNA, RNA, proteins, and lipids.[6][7] This process is fundamental to numerous cellular functions. The enzyme methionine S-adenosyltransferase 2A (MAT2A) catalyzes the synthesis of SAM from methionine and ATP.[8] Following the transfer of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH).[6][7] SAH is a potent inhibitor of methyltransferases, and its accumulation can significantly impede cellular methylation processes.[6] Therefore, the ratio of SAM to SAH is a crucial determinant of the cellular methylation capacity.

This compound is a small molecule inhibitor of MAT2A with an IC50 of 2.1 μM.[1][3] By targeting MAT2A, this compound disrupts the synthesis of SAM, leading to a decrease in the intracellular concentrations of both SAM and SAH.[1][4] This mechanism underlies the anti-proliferative and anti-cancer activities of this compound.[1][2] Accurate measurement of SAM and SAH levels is therefore essential for evaluating the pharmacodynamic effects of this compound and understanding its mechanism of action in preclinical and clinical studies.

This application note provides a detailed protocol for the extraction and quantification of SAM and SAH from cultured cells and plasma samples using LC-MS/MS. Additionally, it includes illustrative data on the expected changes in SAM and SAH levels following this compound treatment.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of SAM and the general experimental workflow for measuring SAM and SAH levels.

cluster_0 Methionine Cycle Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM ATP ATP MAT2A MAT2A ATP->MAT2A Methyltransferases Methyltransferases SAM->Methyltransferases SAH S-adenosylhomocysteine (SAH) SAHH SAH Hydrolase SAH->SAHH Homocysteine Homocysteine Homocysteine->Methionine Remethylation Adenosine Adenosine Methylated_Substrate Methylated Substrate Substrate Substrate (DNA, RNA, protein) Substrate->Methyltransferases MAT2A->SAM Methyltransferases->SAH Methyltransferases->Methylated_Substrate SAHH->Homocysteine SAHH->Adenosine FIDAS5 This compound FIDAS5->MAT2A inhibition

Figure 1: The Methionine Cycle and the inhibitory action of this compound.

Sample_Collection Sample Collection (Cells or Plasma) Extraction Extraction of SAM and SAH Sample_Collection->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis Results Results (SAM, SAH levels and SAM/SAH ratio) Data_Analysis->Results

References

Application Note: In Vivo Formulation of FIDAS-5 for Oral Gavage

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

FIDAS-5 is a potent and orally active inhibitor of Methionine S-adenosyltransferase 2A (MAT2A), a critical enzyme in the methionine cycle.[1][2][3] By competitively binding to MAT2A, this compound disrupts the synthesis of S-adenosylmethionine (SAM), the universal methyl donor, leading to decreased levels of both SAM and S-adenosylhomocysteine (SAH).[1][2] This disruption of one-carbon metabolism has demonstrated significant anti-proliferative and anti-cancer effects in various preclinical models, making this compound a compound of high interest for oncological research.[1][4] This application note provides detailed protocols for the in vivo formulation of this compound for oral gavage administration in rodents, addressing its poor water solubility.

Mechanism of Action

This compound targets MAT2A, an enzyme often overexpressed in cancerous cells, leading to a metabolic vulnerability. Inhibition of MAT2A by this compound depletes intracellular SAM levels, which in turn inhibits essential methylation reactions required for cell proliferation and survival.[5][6] Downstream effects include the suppression of protein synthesis through the mTOR-4EBP1 pathway and the induction of apoptosis.[5]

Data Presentation

The following tables summarize the key quantitative data for two established this compound oral gavage formulations.

Table 1: this compound Formulation Composition

FormulationComponentPercentage by Volume
Formulation 1 DMSO10%
PEG30040%
Tween-805%
Saline (0.9% NaCl)45%
Formulation 2 DMSO10%
20% SBE-β-CD in Saline90%

Table 2: this compound Formulation Properties and Dosing Parameters

ParameterValueReference
Solubility ≥ 2.08 mg/mL (7.95 mM)[1][4]
Appearance Clear Solution[1][4]
In Vivo Dose (Mice) 20 mg/kg[1][4]
Administration Route Oral Gavage[1][4]
Dosing Frequency Daily[1][4]
Treatment Duration 2 weeks[1][4]
Stability Unstable in solution, prepare freshly[1]

Experimental Protocols

Materials

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl), sterile

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile syringes and needles

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

  • Appropriate personal protective equipment (PPE)

Protocol 1: Co-solvent Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

This protocol is suitable for achieving a clear solution of this compound.

  • Prepare a Stock Solution of this compound in DMSO:

    • Weigh the required amount of this compound.

    • Dissolve this compound in DMSO to create a stock solution of 20.8 mg/mL. Ensure complete dissolution. Gentle warming or sonication may be used if necessary.

  • Prepare the Final Formulation (Example for 1 mL):

    • In a sterile conical tube, add 400 µL of PEG300.

    • Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.

    • Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Vortex thoroughly.

    • Visually inspect the solution for clarity. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.

  • Administration:

    • The final concentration of this formulation will be 2.08 mg/mL.

    • Administer to animals via oral gavage at the desired dosage (e.g., for a 20 g mouse at 20 mg/kg, administer 192 µL).

    • Note: This formulation should be prepared fresh daily due to the instability of this compound in solution.[1]

Protocol 2: Cyclodextrin-based Formulation (10% DMSO, 90% (20% SBE-β-CD in Saline))

This protocol utilizes a cyclodextrin to enhance the solubility of this compound.

  • Prepare a 20% SBE-β-CD Solution:

    • Dissolve 2 g of SBE-β-CD in 10 mL of saline to obtain a clear 20% (w/v) solution. This solution can be stored at 4°C for up to one week.

  • Prepare a Stock Solution of this compound in DMSO:

    • As in Protocol 1, prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • Prepare the Final Formulation (Example for 1 mL):

    • In a sterile conical tube, add 900 µL of the 20% SBE-β-CD solution.

    • Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to the SBE-β-CD solution.

    • Mix thoroughly by vortexing until a clear, homogenous solution is achieved.

  • Administration:

    • The final concentration of this formulation will be 2.08 mg/mL.

    • Administer to animals via oral gavage at the desired dosage.

    • Note: As with the co-solvent formulation, it is recommended to prepare this solution fresh daily.[1]

Visualizations

FIDAS5_Formulation_Workflow cluster_stock Stock Solution Preparation cluster_formulation1 Formulation 1: Co-solvent cluster_formulation2 Formulation 2: Cyclodextrin FIDAS5 This compound Powder Stock 20.8 mg/mL Stock Solution FIDAS5->Stock DMSO DMSO DMSO->Stock Mix1 Mix 1 Stock->Mix1 Final2 Final Formulation 2 (2.08 mg/mL) Stock->Final2 PEG300 PEG300 PEG300->Mix1 Tween80 Tween-80 Mix2 Mix 2 Tween80->Mix2 Saline1 Saline Final1 Final Formulation 1 (2.08 mg/mL) Saline1->Final1 Mix1->Mix2 Mix2->Final1 SBE_CD 20% SBE-β-CD in Saline SBE_CD->Final2

Caption: Workflow for the preparation of two oral gavage formulations of this compound.

FIDAS5_Signaling_Pathway cluster_pathway This compound Mechanism of Action FIDAS5 This compound MAT2A MAT2A FIDAS5->MAT2A Inhibits SAM S-adenosylmethionine (SAM) (Methyl Donor) MAT2A->SAM Catalyzes Methionine Methionine Methionine->MAT2A Methylation Cellular Methylation Reactions (DNA, RNA, Histones, Proteins) SAM->Methylation mTOR mTOR-4EBP1 Pathway SAM->mTOR Activates Proliferation Cell Proliferation & Survival Methylation->Proliferation ProteinSynth Protein Synthesis mTOR->ProteinSynth ProteinSynth->Proliferation

Caption: Signaling pathway illustrating the inhibitory action of this compound on MAT2A.

References

Application Notes and Protocols for MAT2A Inhibition using the Malachite Green Phosphate Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP. SAM is the universal methyl donor for the methylation of a wide array of biomolecules, including DNA, RNA, histones, and other proteins.[1][2] Dysregulation of MAT2A activity and subsequent alterations in SAM levels are implicated in various diseases, particularly cancer, making MAT2A an attractive therapeutic target.[3][4] FIDAS-5 is a potent and orally active inhibitor of MAT2A, effectively competing with SAM for binding to the enzyme.[5][6]

This document provides detailed protocols for assessing the inhibitory activity of compounds, such as this compound, against MAT2A using the Malachite Green Phosphate Assay. This colorimetric assay quantifies the amount of inorganic phosphate released during the MAT2A-catalyzed reaction, offering a robust and high-throughput method for screening and characterizing MAT2A inhibitors.[7]

Signaling Pathway and Mechanism of Action

MAT2A is a key enzyme in the one-carbon metabolism pathway known as the methionine cycle. The product of the MAT2A reaction, SAM, is the primary methyl group donor for cellular methylation reactions catalyzed by methyltransferases. These methylation events are crucial for regulating gene expression, protein function, and signaling pathways.[1][8] Inhibition of MAT2A by compounds like this compound leads to a depletion of cellular SAM levels, which in turn inhibits these essential methylation processes, ultimately impacting cancer cell proliferation and survival.[2][4]

MAT2A_Signaling_Pathway cluster_methionine_cycle Methionine Cycle cluster_inhibition Inhibition cluster_downstream Downstream Effects Methionine L-Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-adenosylmethionine (SAM) MAT2A->SAM PPI + Pi Methyltransferases Methyltransferases SAM->Methyltransferases Reduced_Methylation Reduced Methylation SAM->Reduced_Methylation Methylated_Acceptor Methylated Acceptor Methyltransferases->Methylated_Acceptor SAH S-adenosylhomocysteine (SAH) Methyltransferases->SAH Acceptor Acceptor (DNA, RNA, Protein, etc.) Acceptor->Methyltransferases Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine THF/B12 FIDAS5 This compound FIDAS5->MAT2A Altered_Gene_Expression Altered Gene Expression Reduced_Methylation->Altered_Gene_Expression Inhibition_of_Proliferation Inhibition of Cell Proliferation Altered_Gene_Expression->Inhibition_of_Proliferation

Caption: MAT2A Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for the MAT2A enzyme and its inhibitor this compound.

Table 1: MAT2A Enzyme Kinetic Parameters

ParameterValueReference
Km for ATP50 - 98 µM[9][10][11][12][13]
Km for L-Methionine23 µM[9]

Table 2: this compound Inhibitory Activity

ParameterValueReference
IC50 for MAT2A2.1 µM[5][6]

Experimental Protocols

Principle of the Malachite Green Phosphate Assay

The Malachite Green Phosphate Assay is a colorimetric method used to quantify the amount of free inorganic phosphate (Pi) in a sample. The assay is based on the formation of a green complex between malachite green, molybdate, and free orthophosphate under acidic conditions.[7] The intensity of the color, which is directly proportional to the phosphate concentration, can be measured spectrophotometrically at a wavelength of 620-640 nm.[7] In the context of the MAT2A assay, the release of pyrophosphate (PPi) and its subsequent hydrolysis to two molecules of inorganic phosphate is measured to determine enzyme activity.

Malachite_Green_Assay_Workflow Start Start: MAT2A Reaction Mixture (MAT2A, ATP, L-Methionine, Inhibitor) Incubation Incubate at Room Temperature (e.g., 60 minutes) Start->Incubation Reaction_Product Reaction Produces SAM, PPi, and Pi Incubation->Reaction_Product Add_Reagent Add Malachite Green Reagent Reaction_Product->Add_Reagent Color_Development Incubate for Color Development (15-30 minutes) Add_Reagent->Color_Development Measurement Measure Absorbance at 630 nm Color_Development->Measurement Data_Analysis Data Analysis: Calculate % Inhibition Measurement->Data_Analysis

Caption: Malachite Green Assay Experimental Workflow.
Materials and Reagents

  • Recombinant human MAT2A enzyme

  • L-Methionine

  • ATP

  • This compound or other test inhibitors

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP

  • Malachite Green Phosphate Assay Kit (commercially available)

  • 384-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 630 nm

Detailed Protocol for MAT2A Inhibition Assay
  • Reagent Preparation:

    • Prepare a stock solution of this compound (or other test compounds) in 100% DMSO.

    • Create a serial dilution of the inhibitor in assay buffer. The final DMSO concentration in the assay should not exceed 1%.[14]

    • Prepare a 2x master mix containing the assay buffer, ATP, and L-Methionine at twice their final desired concentrations.[14] A common starting point for substrate concentrations is at their Km values.

    • Dilute the MAT2A enzyme to the desired concentration in 1x assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range.

  • Assay Plate Setup (384-well plate):

    • Test Wells: Add 5 µL of the diluted test inhibitor.

    • Positive Control Wells (100% activity): Add 5 µL of assay buffer containing the same final concentration of DMSO as the test wells.

    • Negative Control Wells (0% activity/blank): Add 10 µL of assay buffer without the enzyme.[14]

  • Enzyme Addition:

    • Add 10 µL of the diluted MAT2A enzyme solution to the "Test" and "Positive Control" wells.[14]

  • Pre-incubation (optional but recommended):

    • Incubate the plate at room temperature for 20-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add 10 µL of the 2x substrate master mix to all wells to start the enzymatic reaction. The final reaction volume will be 25 µL.[14]

  • Reaction Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[14] The incubation time should be optimized to ensure the reaction is in the linear phase.

  • Detection:

    • Stop the reaction and initiate color development by adding 50 µL of the Malachite Green detection reagent to each well.[14]

    • Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow for color development.[14]

  • Measurement:

    • Measure the absorbance at 630 nm using a microplate reader.[14]

  • Data Analysis:

    • Subtract the average absorbance of the "Negative Control" (blank) wells from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - (AbsorbanceTest Well / AbsorbancePositive Control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Logical_Relationship_MAT2A_Inhibition MAT2A_Activity MAT2A Activity Phosphate_Release Phosphate Release MAT2A_Activity->Phosphate_Release Malachite_Green_Complex Malachite Green Complex Formation Phosphate_Release->Malachite_Green_Complex Absorbance Absorbance at 630 nm Malachite_Green_Complex->Absorbance Inhibition Inhibition of MAT2A by this compound Inhibition->MAT2A_Activity

Caption: Logical Relationship in MAT2A Inhibition Assay.

Troubleshooting

IssuePossible CauseSuggested Solution
High background in blank wellsPhosphate contamination in reagents or glassware.Use phosphate-free water and reagents. Rinse glassware thoroughly.
Low signal in positive control wellsInactive enzyme, degraded substrates (ATP), or suboptimal assay conditions.Use freshly prepared or properly stored enzyme and substrates. Optimize enzyme and substrate concentrations.
Inconsistent resultsPipetting errors, temperature fluctuations, or improper mixing.Use calibrated pipettes, ensure consistent incubation temperatures, and mix reagents thoroughly.

Conclusion

The Malachite Green Phosphate Assay provides a sensitive and reliable method for measuring MAT2A activity and evaluating the potency of its inhibitors, such as this compound. The detailed protocols and information provided in these application notes will aid researchers in the successful implementation of this assay for drug discovery and development efforts targeting MAT2A.

References

Troubleshooting & Optimization

FIDAS-5 Technical Support Center: Solubility and Formulation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of FIDAS-5 in DMSO and other organic solvents. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful preparation of this compound solutions for your experiments.

Solubility Data

The solubility of this compound can vary between different sources and batches. The following table summarizes the available quantitative data for the solubility of this compound in various solvents.

SolventSolubility (mg/mL)Molar Equivalent (mM)Source
DMSO200 mg/mL764.17 mMSelleck Chemicals[1]
DMSO125 mg/mL477.61 mMTargetMol, MedchemExpress[2][3]
DMSO100 mg/mL382.09 mMAbMole BioScience[4]
Ethanol52 mg/mL198.68 mMSelleck Chemicals[1]
WaterInsoluble-Selleck Chemicals[1]

Note: The molecular weight of this compound is 261.72 g/mol .[1][4]

Troubleshooting and FAQs

This section addresses common issues and questions that may arise when handling and dissolving this compound.

Q1: My this compound is not dissolving completely in DMSO, what should I do?

A1: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Sonication: Use of an ultrasonic bath is recommended to aid dissolution.[2][3]

  • Gentle Warming: Gently warming the solution may help, but be cautious as this compound is reported to be unstable in solution.[3]

  • Fresh DMSO: DMSO is hygroscopic and absorbed moisture can reduce the solubility of compounds. Always use fresh, anhydrous DMSO for the best results.[1]

  • Check Concentration: Ensure you are not exceeding the reported solubility limits. Refer to the table above for guidance.

Q2: Why is my prepared this compound solution showing precipitation after a short time?

A2: this compound is known to be unstable in solution. It is highly recommended to prepare solutions fresh for each experiment.[3][5] If you must store a stock solution, aliquot it into single-use volumes and store at -80°C for up to one year to minimize freeze-thaw cycles.[1][2]

Q3: I need to prepare an aqueous solution of this compound for my in vitro assay. What do you recommend?

A3: this compound is insoluble in water.[1] For cell-based assays, it is common practice to first prepare a concentrated stock solution in DMSO and then dilute this stock into the aqueous culture medium to the final desired concentration. Ensure the final concentration of DMSO in your experiment is low enough (typically <0.5%) to not affect the cells.

Q4: Can I prepare this compound for in vivo animal studies?

A4: Yes, specific formulations are required for in vivo administration due to the poor aqueous solubility of this compound. These typically involve the use of co-solvents. See the Experimental Protocols section below for detailed methods.

Experimental Protocols

Below are detailed protocols for preparing this compound formulations for in vivo studies, as cited by various suppliers. It is crucial to add the solvents in the specified order.

Protocol 1: Formulation with PEG300 and Tween-80

This protocol yields a clear solution with a solubility of at least 2.08 mg/mL (7.95 mM).[3][5]

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL or 52 mg/mL).[1][3]

  • In a sterile tube, add 10% of the final volume from your DMSO stock solution.

  • Add 40% of the final volume of PEG300 and mix thoroughly until the solution is clear.

  • Add 5% of the final volume of Tween-80 and mix again until the solution is clear.

  • Finally, add 45% of the final volume of saline and mix to achieve the final concentration.[3][5]

Protocol 2: Formulation with SBE-β-CD

This protocol also results in a clear solution with a solubility of at least 2.08 mg/mL (7.95 mM).[3][5]

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[3][5]

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • In a sterile tube, add 10% of the final volume from your DMSO stock solution.

  • Add 90% of the final volume of the 20% SBE-β-CD in saline solution and mix thoroughly.

Logical Workflow for Troubleshooting this compound Solubility

The following diagram illustrates a step-by-step decision-making process for addressing common solubility challenges with this compound.

FIDAS_Solubility_Troubleshooting start Start: Need to dissolve this compound check_solvent Select appropriate solvent (e.g., DMSO for stock) start->check_solvent check_concentration Is the concentration below the reported solubility limit? check_solvent->check_concentration dissolution_issue Precipitate observed or compound not fully dissolved check_concentration->dissolution_issue No successful_dissolution Clear solution obtained check_concentration->successful_dissolution Yes try_sonication Apply sonication dissolution_issue->try_sonication use_fresh_dmso Use fresh, anhydrous DMSO try_sonication->use_fresh_dmso prepare_fresh Prepare solution fresh before use use_fresh_dmso->prepare_fresh prepare_fresh->check_concentration in_vivo_prep Preparing for in vivo study? successful_dissolution->in_vivo_prep use_cosolvent_protocol Follow co-solvent formulation protocol (e.g., PEG300/Tween-80 or SBE-β-CD) in_vivo_prep->use_cosolvent_protocol Yes end End: Solution ready for experiment in_vivo_prep->end No (in vitro) use_cosolvent_protocol->end

Caption: Troubleshooting workflow for dissolving this compound.

References

Optimizing FIDAS-5 Concentration for Inhibiting Cancer Cell Growth: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FIDAS-5, a potent MAT2A inhibitor, for cancer cell growth inhibition studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to facilitate your research and ensure optimal experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or lower-than-expected potency (higher IC50 values) Compound instability: this compound is unstable in aqueous solutions.[1] Lot-to-lot variability: Differences in the purity or formulation of this compound between batches. Cell line sensitivity: The specific cancer cell line may be less sensitive to MAT2A inhibition.Fresh Preparation: Always prepare this compound solutions fresh for each experiment from a DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution.[1] Quality Control: Purchase this compound from a reputable supplier and consider performing in-house quality control to confirm its identity and purity. Cell Line Characterization: Verify the expression of MAT2A in your cell line of interest.
High background or off-target effects High concentration: Using this compound at concentrations significantly above the IC50 can lead to non-specific effects. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line.[2] Solvent Control: Always include a vehicle control (e.g., DMSO alone) at the same final concentration used for this compound treatment. Ensure the final DMSO concentration is typically below 0.5%.
Poor solubility in cell culture medium Hydrophobicity of this compound: this compound is a hydrophobic molecule.Stock Solution: Prepare a high-concentration stock solution in a suitable solvent like DMSO. Working Dilution: Dilute the stock solution in pre-warmed cell culture medium and vortex thoroughly before adding to the cells. Avoid precipitation by not adding the concentrated stock directly to a large volume of cold medium.
Difficulty reproducing published results Differences in experimental conditions: Variations in cell density, passage number, serum concentration, or incubation time can significantly impact results.Standardize Protocols: Adhere strictly to a detailed and consistent experimental protocol. Document all experimental parameters carefully.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and orally active inhibitor of methionine S-adenosyltransferase 2A (MAT2A).[1] It competitively binds to MAT2A, preventing the synthesis of S-adenosylmethionine (SAM), a universal methyl donor essential for various cellular processes, including histone and DNA methylation.[3][4] By depleting SAM levels, this compound disrupts these processes, leading to the inhibition of cancer cell growth and induction of apoptosis.[5]

Q2: How should I prepare and store this compound?

A2: this compound should be dissolved in a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM). This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is crucial to prepare fresh working dilutions in cell culture medium for each experiment, as this compound is unstable in aqueous solutions.[1]

Q3: What is a typical starting concentration range for this compound in cell culture experiments?

A3: Based on available data, a starting concentration range of 0.1 µM to 10 µM is recommended for initial dose-response studies. The IC50 of this compound can vary significantly between different cancer cell lines. For example, a concentration of 3 µM has been shown to significantly inhibit the proliferation of LS174T colorectal cancer cells.[1]

Q4: How long should I incubate cells with this compound?

A4: The optimal incubation time will depend on the specific assay and cell line. For cell viability and proliferation assays, incubation times typically range from 24 to 72 hours. For studying changes in protein expression or apoptosis, shorter incubation times (e.g., 24 to 48 hours) may be sufficient.

Q5: What are the expected downstream effects of this compound treatment?

A5: this compound treatment has been shown to inhibit the expression of oncogenes like c-Myc and cell cycle regulators such as cyclin D1.[1] It can also induce the expression of the cell cycle inhibitor p21WAF1/CIP1.[1] These changes ultimately lead to cell cycle arrest and apoptosis.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
LS174TColorectal Cancer~3[1]
HT29Colorectal CancerNot specified[1]
HEK293Embryonic KidneyNot specified for growth inhibition[1]
MOLM-13Acute Myeloid Leukemia~3 (for colony-forming inhibition)[6]

Note: This table is not exhaustive and IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the effect of this compound on cancer cell viability.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control to the respective wells.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.[7]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization (for adherent cells) and collect the culture supernatant (containing floating apoptotic cells).

  • Wash the cells twice with cold PBS by centrifugation.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Add 400 µL of 1X Binding Buffer to each tube.[8]

  • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be positive for Annexin V-FITC and negative for PI, and late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins following this compound treatment.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well cell culture plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-Myc, anti-cyclin D1, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound or vehicle control as described previously.

  • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry analysis can be performed to quantify the relative protein expression levels, normalizing to a loading control like β-actin.

Mandatory Visualization

FIDAS5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., IGF-1, EGF) Receptor Receptor Tyrosine Kinases Growth_Factors->Receptor PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Receptor->RAS_RAF_MEK_ERK c_Myc_Translation c-Myc Translation PI3K_AKT->c_Myc_Translation RAS_RAF_MEK_ERK->c_Myc_Translation Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP SAM S-adenosylmethionine (SAM) (Methyl Donor) MAT2A->SAM Methyltransferases Histone/DNA Methyltransferases SAM->Methyltransferases FIDAS5 This compound FIDAS5->MAT2A c_Myc c-Myc c_Myc_Translation->c_Myc Gene_Expression Altered Gene Expression Methyltransferases->Gene_Expression Gene_Expression->c_Myc CyclinD1 Cyclin D1 Gene_Expression->CyclinD1 p21 p21 (CDKN1A) Gene_Expression->p21 c_Myc->CyclinD1 c_Myc->p21 Cell_Cycle_Arrest Cell Cycle Arrest CyclinD1->Cell_Cycle_Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound inhibits MAT2A, leading to SAM depletion and altered gene expression.

References

Stability of FIDAS-5 in stock solutions and cell culture media.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FIDAS-5. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in stock solutions and cell culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4] It is highly soluble in DMSO, with concentrations of up to 125 mg/mL (~477.61 mM) or even 200 mg/mL (~764.17 mM) being reported.[2][3] For optimal results, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[3]

Q2: How should I store this compound powder and its stock solutions?

A2: The stability of this compound is highly dependent on storage conditions. For long-term storage, the powdered form is most stable. Stock solutions in DMSO are less stable and should be prepared fresh whenever possible.[1][2] Recommended storage conditions are summarized in the table below.

Q3: Is this compound stable in aqueous solutions or cell culture media?

A3: this compound is noted to be unstable in solution, and it is strongly recommended to use freshly prepared working solutions for experiments.[1][2] While specific stability data in various cell culture media are not extensively published, its inherent instability in solution suggests that prolonged incubation in aqueous environments like cell culture media may lead to degradation.

Q4: Can I freeze-thaw my this compound stock solution?

A4: It is advised to avoid repeated freeze-thaw cycles of this compound stock solutions.[1] To prevent degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.

Q5: What are the typical concentrations of this compound used in cell culture experiments?

A5: The effective concentration of this compound can vary depending on the cell line and experimental design. Published studies have reported using concentrations ranging from 1 µM to 10 µM for in vitro cell-based assays.[2][5][6][7] For example, a concentration of 3 µM has been used to inhibit the proliferation of LS174T cells.[2][7]

Data Presentation: Stability and Storage of this compound

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSource(s)
Powder-20°C3 years[1][2][4]
4°C2 years[1][4]
In Solvent (e.g., DMSO)-80°C1-6 months[1][3][4]
-20°C1 month[1][3][4]

Table 2: Solubility of this compound

Solvent/FormulationConcentrationSource(s)
DMSO~125 mg/mL (~477.61 mM)[2]
DMSO200 mg/mL (764.17 mM)[3]
In vivo Formulation 1 (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline)≥ 2.08 mg/mL (7.95 mM)[1]
In vivo Formulation 2 (10% DMSO + 90% (20% SBE-β-CD in Saline))≥ 2.08 mg/mL (7.95 mM)[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or weaker than expected experimental results. Degradation of this compound in stock solution or working solution.Always prepare fresh working solutions from a recently prepared or properly stored stock.[1][2] Aliquot stock solutions to avoid multiple freeze-thaw cycles.[3] Consider performing a stability test of your stock solution (see Experimental Protocols).
Precipitation of this compound in cell culture media. Poor solubility in aqueous media.Ensure the final concentration of DMSO in the cell culture medium is kept low (typically <0.5%) to maintain cell health and compound solubility. Prepare the final dilution of this compound in pre-warmed media and mix thoroughly before adding to cells.
Difficulty dissolving this compound powder. Use of old or hydrated DMSO.Use fresh, anhydrous DMSO for preparing stock solutions.[3] Gentle warming and vortexing can aid in dissolution.
High background signal or off-target effects. Presence of degradation products.Use freshly prepared solutions to minimize the concentration of potential degradation products. Purify this compound if the purity is .

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4]

Protocol 2: Assessment of this compound Stability in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound stock solution in DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum as required

  • Incubator (37°C, 5% CO₂)

  • High-performance liquid chromatography (HPLC) system

  • Sterile tubes

Procedure:

  • Prepare a working solution of this compound in the cell culture medium at the desired final concentration (e.g., 10 µM).

  • Immediately take a sample (t=0) for HPLC analysis. This will serve as the baseline.

  • Incubate the remaining working solution at 37°C in a 5% CO₂ incubator.

  • Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).

  • Analyze all samples by HPLC to determine the concentration of intact this compound.

  • Plot the percentage of remaining this compound against time to determine its stability profile in the specific cell culture medium.

Visualizations

FIDAS5_Signaling_Pathway cluster_0 Methionine Cycle cluster_1 Methylation Reactions Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-Adenosylmethionine (SAM) Methyltransferases Methyltransferases SAM->Methyltransferases SAH S-Adenosylhomocysteine (SAH) MAT2A->SAM FIDAS5 This compound FIDAS5->MAT2A Methyltransferases->SAH Methylated_Substrates Methylated Substrates (e.g., Histones, DNA) Methyltransferases->Methylated_Substrates Cell_Proliferation Cell Proliferation & Survival Methylated_Substrates->Cell_Proliferation

Caption: this compound signaling pathway as a MAT2A inhibitor.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock prep_working Prepare Working Solution in Cell Culture Medium prep_stock->prep_working sample_t0 Collect Sample (t=0) prep_working->sample_t0 incubate Incubate at 37°C, 5% CO₂ prep_working->incubate hplc Analyze Samples by HPLC sample_t0->hplc sample_tx Collect Samples at Various Time Points incubate->sample_tx sample_tx->hplc analyze Analyze Data & Determine Stability Profile hplc->analyze end End analyze->end

Caption: Workflow for assessing this compound stability in cell culture media.

References

Technical Support Center: Troubleshooting Variability in FIDAS-5 In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting variability in in vivo efficacy studies involving FIDAS-5, a potent and orally active inhibitor of methionine S-adenosyltransferase 2A (MAT2A).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the enzyme Methionine Adenosyltransferase 2A (MAT2A).[1] MAT2A is responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl donor for a wide range of cellular processes, including DNA, RNA, and protein methylation. By inhibiting MAT2A, this compound depletes intracellular SAM levels, which disrupts these essential methylation reactions and can lead to the inhibition of cancer cell proliferation.[1] Downstream effects of this compound treatment include the reduced expression of c-Myc and cyclinD1, and an increased expression of the cell cycle inhibitor p21.[1]

Q2: What is the rationale for using this compound in cancer models, particularly those with MTAP deletion?

A2: Many cancer cells have a high metabolic rate and an increased demand for SAM, making them potentially more sensitive to MAT2A inhibition. A specific area of interest is in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP deletion leads to the accumulation of methylthioadenosine (MTA), which is a partial inhibitor of the enzyme Protein Arginine Methyltransferase 5 (PRMT5). This partial inhibition makes MTAP-deleted cancer cells highly dependent on SAM for maintaining residual PRMT5 activity. By further reducing SAM levels, this compound can create a synthetic lethal effect in these tumors.

Q3: What is a standard in vivo dosing regimen for this compound?

A3: A commonly cited in vivo dosing regimen for this compound is 20 mg/kg administered daily via oral gavage in athymic nude mice bearing xenograft tumors.[1] However, the optimal dose and schedule may vary depending on the specific tumor model and experimental goals. It is recommended to perform dose-response studies to determine the most effective and well-tolerated dose for your model.[2]

Q4: Is this compound stable in solution?

A4: No, this compound is known to be unstable in solution. It is strongly recommended to prepare the dosing solution fresh daily, immediately before administration, to ensure consistent and accurate dosing.[1]

Troubleshooting Guide

Issue 1: High Variability in Tumor Growth Inhibition Between Animals in the Same Treatment Group
Possible Cause Troubleshooting Steps
Inconsistent Drug Formulation and Administration - Fresh Preparation: Always prepare this compound solution fresh each day immediately prior to dosing due to its instability.[1] - Proper Solubilization: Ensure the compound is fully dissolved. If precipitation is observed, gentle heating and/or sonication may be used. - Standardized Gavage Technique: Ensure all personnel are proficient in oral gavage to minimize errors in administration volume and prevent accidental tracheal delivery. Monitor animals for signs of incorrect administration, such as coughing or respiratory distress.
Variability in Animal Physiology - Animal Health: Use healthy animals of a consistent age and weight. Screen for any underlying health issues prior to study initiation. - Dietary Control: Standardize the animal diet, as components like methionine can influence the efficacy of MAT2A inhibitors.[3] Consider using a defined diet to reduce variability. - Gut Microbiome: Be aware that the gut microbiome can influence therapeutic response.[1][2][4][5][6] House animals from different treatment groups in separate cages to minimize the transfer of microbiota. Consider collecting fecal samples for future microbiome analysis if variability persists.
Tumor Model Heterogeneity - Cell Line Passage Number: Use cells from a consistent and low passage number for tumor implantation to minimize phenotypic drift. - Tumor Implantation Site: Ensure consistent tumor implantation technique and location. For subcutaneous models, implant in the same anatomical region for all animals.
Issue 2: Lack of Expected Efficacy or Attenuated Response Over Time
Possible Cause Troubleshooting Steps
Mechanisms of Resistance - MAT2A Upregulation: Cancer cells can develop resistance by upregulating the expression of MAT2A.[7] At the end of the study, collect tumor tissue to analyze MAT2A protein levels by Western blot or immunohistochemistry. - Alterations in Downstream Pathways: Changes in pathways downstream of MAT2A, such as the PRMT5 signaling cascade, can also contribute to resistance. Analyze key proteins in these pathways in tumor lysates.
Suboptimal Dosing - Dose-Response Relationship: If not already performed, conduct a dose-response study to ensure the dose used is within the therapeutic window.[8] - Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the bioavailability and exposure of this compound in your animal model.
Tumor Microenvironment - Hypoxia: The tumor microenvironment, particularly hypoxia, can influence gene expression, including the potential upregulation of MAT2A.[9][10] Consider assessing hypoxia markers in your tumor model.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in a Xenograft Model

Parameter Value Reference
Cell Line LS174T (colorectal cancer)[1]
Animal Model Athymic nude mice[1]
Dosing Regimen 20 mg/kg, daily oral gavage[1]
Treatment Duration 2 weeks[1]
Outcome Significant inhibition of xenograft tumor growth[1]
Toxicity Minimal difference in body weight[1]

Table 2: Pharmacodynamic Effects of this compound in vivo

Parameter Treatment Outcome Reference
SAM Levels This compound (20 mg/kg) for 1 weekSignificantly reduced in the liver[1]
SAH Levels Not specified in vivo, but reduced in vitro-[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

Note: this compound is unstable in solution and should be prepared fresh daily.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a stock solution. Vortex thoroughly until the powder is completely dissolved.

  • Sequentially add PEG300, Tween-80, and Saline to the DMSO stock solution, vortexing well after each addition. A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • If any precipitation occurs, the solution can be gently warmed and/or sonicated to aid dissolution.

  • The final solution should be clear and administered to the animals immediately after preparation.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

Materials:

  • Cancer cell line of interest (e.g., LS174T)

  • Immunocompromised mice (e.g., athymic nude mice)

  • Matrigel (optional)

  • Calipers

  • This compound formulation (prepared as in Protocol 1)

  • Vehicle control solution

Procedure:

  • Culture cancer cells to ~80% confluency.

  • Harvest and resuspend the cells in sterile PBS or culture medium, with or without Matrigel.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control daily via oral gavage.

  • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor animal body weight and overall health 2-3 times per week.

  • At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., Western blot, immunohistochemistry).

Mandatory Visualizations

FIDAS_5_Signaling_Pathway Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-Adenosylmethionine (SAM) MAT2A->SAM FIDAS5 This compound FIDAS5->MAT2A Methyltransferases Methyltransferases SAM->Methyltransferases Methylated_Substrates Methylated DNA, RNA, Proteins Methyltransferases->Methylated_Substrates cMyc_CyclinD1 c-Myc, CyclinD1 Methyltransferases->cMyc_CyclinD1 p21 p21 Methyltransferases->p21 Proliferation Cell Proliferation cMyc_CyclinD1->Proliferation p21->Proliferation

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_PreStudy Pre-Study Preparation cluster_Study In Vivo Study cluster_PostStudy Post-Study Analysis Cell_Culture Cell Culture Tumor_Implantation Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation Animal Acclimation Animal_Acclimation->Tumor_Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Randomization Randomization Tumor_Growth_Monitoring->Randomization Treatment This compound/Vehicle Treatment Randomization->Treatment Data_Collection Tumor & Body Weight Measurement Treatment->Data_Collection Tissue_Collection Tissue Collection Data_Collection->Tissue_Collection PD_Analysis Pharmacodynamic Analysis (SAM/SAH levels) Tissue_Collection->PD_Analysis Resistance_Analysis Resistance Marker Analysis Tissue_Collection->Resistance_Analysis Troubleshooting_Logic Variability High Variability in Efficacy Check_Formulation Check Formulation & Dosing Variability->Check_Formulation Check_Animals Assess Animal Factors Variability->Check_Animals Check_Tumor Evaluate Tumor Model Variability->Check_Tumor Fresh_Prep Fresh Daily Preparation? Check_Formulation->Fresh_Prep Gavage_Technique Consistent Gavage? Check_Formulation->Gavage_Technique Standard_Diet Standardized Diet? Check_Animals->Standard_Diet Cell_Passage Consistent Cell Passage? Check_Tumor->Cell_Passage Optimize_Protocol Optimize Protocol Fresh_Prep->Optimize_Protocol No Gavage_Technique->Optimize_Protocol No Standard_Diet->Optimize_Protocol No Cell_Passage->Optimize_Protocol No

References

Technical Support Center: Addressing Resistance to MAT2A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with MAT2A inhibitors like FIDAS-5.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of MAT2A inhibitors like this compound?

MAT2A (Methionine Adenosyltransferase 2A) is a crucial enzyme that synthesizes S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including the methylation of DNA, RNA, and proteins.[1][2] In rapidly proliferating cancer cells, the demand for SAM is elevated.[1] MAT2A inhibitors block the enzymatic activity of MAT2A, leading to a depletion of intracellular SAM levels.[1][2] This disruption of methylation processes impairs essential cellular functions and ultimately inhibits cancer cell growth.[1][2]

Q2: Why are cancer cells with MTAP deletion particularly sensitive to MAT2A inhibitors?

This sensitivity is due to a concept called synthetic lethality. The MTAP gene, which is co-deleted with the tumor suppressor gene CDKN2A in about 15% of human cancers, encodes for the enzyme methylthioadenosine phosphorylase.[1][3] Its absence leads to the accumulation of the metabolite methylthioadenosine (MTA).[1][3] MTA is a natural inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5).[1][3] This partial inhibition of PRMT5 in MTAP-deleted cells makes them highly dependent on the MAT2A-driven production of SAM to maintain necessary methylation activities.[1][3] Therefore, inhibiting MAT2A in these cells creates a synthetic lethal vulnerability by further suppressing the already compromised PRMT5 pathway, leading to selective cancer cell death.[1][3]

Q3: What are the known resistance mechanisms to MAT2A inhibitors?

The primary mechanism of acquired resistance to MAT2A inhibitors is the upregulation of MAT2A expression.[1][4] Cancer cells can increase the production of the MAT2A protein to compensate for the inhibitor's effect and restore SAM levels.[1] Another potential mechanism involves alterations in downstream signaling pathways, such as the PRMT5 cascade.[1] An increase in symmetric dimethylarginine (SDMA), a product of PRMT5 activity, has been observed at the time of disease progression, suggesting it could be a biomarker and a mechanism of resistance.[1][5]

Troubleshooting Guides

Problem 1: MTAP-deleted cell line shows unexpected resistance to this compound.
Possible CauseRecommended Solution
Incorrect MTAP Status Verify the MTAP deletion status of your cell line using Western Blot or PCR. Cell line identity can drift over time in culture.
Suboptimal Inhibitor Concentration Perform a dose-response experiment to determine the IC50 value for your specific cell line. Concentrations that are too high can cause general toxicity, while those that are too low may not be effective.[1]
Cell Culture Conditions The concentration of methionine in the culture medium can impact the effectiveness of MAT2A inhibitors.[1] Ensure consistent and well-defined media composition for all experiments.
Assay-Related Issues Some cell viability assays, like MTT, can be influenced by metabolic changes and may not accurately reflect cell death. Consider using an alternative assay, such as a crystal violet staining or a cell counting-based method.[1]
Problem 2: Inconsistent IC50 values for this compound across experiments.
Possible CauseRecommended Solution
Cell Seeding Density Inconsistent cell numbers at the start of the experiment can lead to variability. Perform a cell titration experiment to find the optimal seeding density for your cell line and assay duration.[6]
Cell Health and Passage Number Use cells that are in the logarithmic growth phase and have a low passage number. High-passage cells can exhibit altered growth rates and drug responses.[6]
Inhibitor Preparation and Storage Prepare fresh dilutions of this compound for each experiment, as it can be unstable in solution.[7] Ensure accurate pipetting and consistent final DMSO concentrations across all wells.
Assay Duration Prolonged exposure to a MAT2A inhibitor can lead to compensatory upregulation of MAT2A protein levels.[6] Optimize the incubation time for your specific experimental goals.
Problem 3: Difficulty confirming the mechanism of acquired resistance.
Possible CauseRecommended Solution
Unclear if MAT2A is upregulated Assess MAT2A mRNA and protein levels in your resistant cell line compared to the parental line using qPCR and Western Blot, respectively.
Uncertainty about downstream pathway alterations Measure the levels of SAM and S-adenosylhomocysteine (SAH) using LC-MS/MS to confirm the restoration of the SAM pool in resistant cells. Also, assess the levels of SDMA by Western Blot as a marker of PRMT5 activity.
Need to confirm the role of MAT2A upregulation Use siRNA or shRNA to knock down MAT2A in the resistant cell line and see if sensitivity to this compound is restored.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Selected Cancer Cell Lines

Cell LineCancer TypeMTAP StatusThis compound IC50 (µM)Reference
LS174TColorectalNot Specified2.1[7]
HCT116ColorectalWild-TypeLess Sensitive[3]
KP4PancreaticDeletedMore Sensitive[3]
BxPC3PancreaticDeletedMore Sensitive[3]
RT112/84BladderDeletedMore Sensitive[3]
MiaPaCa-2PancreaticDeletedMore Sensitive[3]
H647LungDeletedMore Sensitive[3]
NCI-H460LungWild-TypeLess Sensitive[3]

Note: "More Sensitive" and "Less Sensitive" are relative terms based on the cited study, which demonstrated a differential response between MTAP-deleted and wild-type cell lines.[3]

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cell Line
  • Determine the initial IC50: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound for your parental cell line.

  • Initial drug exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[8]

  • Gradual dose escalation: Once the cells have adapted and are growing steadily, passage them and increase the this compound concentration by approximately 1.5 to 2-fold.[9]

  • Repeat and monitor: Continue this process of stepwise dose escalation. If significant cell death occurs, maintain the cells at the previous concentration until they recover.[8]

  • Isolate resistant clones: After several months of continuous culture, the cells should be able to proliferate in a significantly higher concentration of this compound. At this point, you can isolate single-cell clones to establish a homogenous resistant cell line.[8]

  • Characterize the resistant line: Confirm the degree of resistance by re-evaluating the IC50 of this compound. The resistant cell line should exhibit a significantly higher IC50 compared to the parental line.

Protocol 2: Western Blot for MAT2A and SDMA
  • Cell Lysis:

    • Culture parental and resistant cells to 70-80% confluency.

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer with protease and phosphatase inhibitors.[1]

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 100°C for 5 minutes.[11]

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at 100V until the dye front reaches the bottom.[11]

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MAT2A, SDMA, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[12]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[12]

Protocol 3: Quantitative PCR (qPCR) for MAT2A mRNA Expression
  • RNA Extraction: Isolate total RNA from parental and resistant cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA, forward and reverse primers for MAT2A and a housekeeping gene (e.g., GAPDH), and a qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[13]

  • Data Analysis: Calculate the relative expression of MAT2A mRNA in the resistant cells compared to the parental cells using the 2-ΔΔCt method, normalizing to the housekeeping gene.[1]

Protocol 4: LC-MS/MS for SAM and SAH Quantification
  • Sample Preparation (Cultured Cells):

    • Harvest a known number of cells (e.g., 500,000).[14]

    • Wash the cell pellet with ice-cold PBS.

    • Add an extraction solution (e.g., ice-cold acetone or a specific lysis buffer) containing a stable isotope-labeled internal standard (e.g., d5-SAH).[15]

    • Vortex to lyse the cells and precipitate proteins.[15]

    • Centrifuge to pellet cell debris and collect the supernatant for analysis.[15]

  • LC-MS/MS Analysis:

    • Inject the sample extract into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate SAM and SAH using a suitable chromatography column and mobile phase gradient.[14]

    • Detect and quantify SAM, SAH, and their internal standards using multiple reaction monitoring (MRM).[16]

  • Data Analysis:

    • Construct a calibration curve using known concentrations of SAM and SAH standards.

    • Determine the concentrations of SAM and SAH in the samples by comparing their peak area ratios to the internal standard against the calibration curve.[15]

Mandatory Visualizations

MAT2A_Signaling_Pathway cluster_MTAP_WT MTAP Wild-Type Cell cluster_MTAP_Del MTAP-Deleted Cell Methionine_WT Methionine MAT2A_WT MAT2A Methionine_WT->MAT2A_WT SAM_WT SAM MAT2A_WT->SAM_WT PRMT5_WT PRMT5 SAM_WT->PRMT5_WT Substrate Methylation_WT Protein Methylation (e.g., SDMA) PRMT5_WT->Methylation_WT Proliferation_WT Cell Proliferation Methylation_WT->Proliferation_WT Methionine_Del Methionine MAT2A_Del MAT2A Methionine_Del->MAT2A_Del MTAP_Del MTAP Deletion MTA MTA Accumulation MTAP_Del->MTA PRMT5_Del PRMT5 MTA->PRMT5_Del SAM_Del SAM MAT2A_Del->SAM_Del SAM_Del->PRMT5_Del Substrate Methylation_Del Reduced Protein Methylation PRMT5_Del->Methylation_Del Proliferation_Del Cell Proliferation Methylation_Del->Proliferation_Del FIDAS5 This compound FIDAS5->MAT2A_Del

Caption: MAT2A-PRMT5 signaling in MTAP wild-type vs. deleted cells.

Experimental_Workflow start Start with Parental Cancer Cell Line ic50 Determine this compound IC50 start->ic50 generate_resistant Generate Resistant Line (Dose Escalation) ic50->generate_resistant confirm_resistance Confirm Resistance (Re-evaluate IC50) generate_resistant->confirm_resistance investigate_mechanism Investigate Mechanism of Resistance confirm_resistance->investigate_mechanism qpcr qPCR for MAT2A mRNA investigate_mechanism->qpcr western Western Blot for MAT2A & SDMA Protein investigate_mechanism->western lcms LC-MS/MS for SAM & SAH Levels investigate_mechanism->lcms functional_validation Functional Validation (e.g., MAT2A knockdown) qpcr->functional_validation western->functional_validation lcms->functional_validation end Conclusion on Resistance Mechanism functional_validation->end

Caption: Workflow for studying resistance to MAT2A inhibitors in vitro.

Troubleshooting_Logic start MTAP-deleted cells not responding to this compound? check_mtap Verify MTAP status (Western/PCR) start->check_mtap Yes optimize_dose Optimize this compound concentration (Dose-response curve) start->optimize_dose No, status confirmed check_assay Evaluate viability assay (Consider alternative methods) optimize_dose->check_assay check_media Standardize culture medium (Consistent methionine levels) check_assay->check_media acquired_resistance Is this an acquired resistance model? check_media->acquired_resistance analyze_mat2a Analyze MAT2A expression (qPCR/Western) acquired_resistance->analyze_mat2a Yes analyze_metabolites Analyze metabolites (SAM/SAH/SDMA) analyze_mat2a->analyze_metabolites

Caption: Troubleshooting logic for lack of response to this compound.

References

Improving the bioavailability of FIDAS-5 for in vivo research.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the bioavailability of FIDAS-5 for in vivo experiments. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during formulation and administration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and orally active small molecule inhibitor of Methionine S-adenosyltransferase 2A (MAT2A), with an IC50 of 2.1 μM.[1][2][3][4][5][6][7][8][9][10] It functions by competitively binding to MAT2A, thereby preventing the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in cells.[1][3][4][5][6][7][9][10] By inhibiting MAT2A, this compound disrupts cellular methylation processes that are crucial for cancer cell growth and proliferation, leading to anti-cancer effects.[1][5]

Q2: Why is improving the bioavailability of this compound important for in vivo research?

A2: Improving the bioavailability of this compound is critical to ensure that an adequate concentration of the compound reaches the systemic circulation and, consequently, the target tumor tissue to exert its therapeutic effect. Poor bioavailability can lead to sub-optimal drug exposure, resulting in diminished efficacy and potentially misleading experimental outcomes. Enhancing bioavailability allows for more consistent and reproducible results in in vivo studies.

Q3: What are the known formulation strategies for this compound for in vivo use?

A3: Several formulation strategies have been successfully used to administer this compound in in vivo models. These typically involve the use of co-solvents and surfactants to improve its solubility. Two commonly cited formulations are:

  • A mixture of DMSO, PEG300, Tween-80, and saline.

  • A solution containing DMSO and SBE-β-CD (Sulfobutyl ether-β-cyclodextrin) in saline.[1][11]

Detailed protocols for preparing these formulations are provided in the "Experimental Protocols" section.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when preparing and administering this compound formulations for in vivo studies.

Issue Potential Cause Recommended Solution
Precipitation during formulation preparation The solubility limit of this compound has been exceeded in the vehicle.- Ensure the correct order of solvent addition as specified in the protocol.- Gentle warming (to approximately 37°C) and sonication can aid in dissolution.[1]- Prepare the formulation fresh before each use, as this compound is noted to be unstable in solution.[1][11]
Phase separation (oily droplets) in the final formulation The components of the vehicle are not fully miscible at the prepared ratios.- Ensure thorough mixing after the addition of each component.- Vortex the solution continuously while adding the final aqueous component (e.g., saline) to ensure gradual and uniform mixing.
Crystallization of this compound upon standing The formulation is supersaturated or unstable at the storage temperature.- It is highly recommended to prepare the formulation fresh before each experiment.[1][11]- If temporary storage is unavoidable, keep the formulation at a controlled room temperature and visually inspect for any precipitation before use. Avoid refrigeration unless stability at lower temperatures has been confirmed.
High viscosity of the formulation The concentration of PEG300 or other viscosity-enhancing agents is high.- While a certain viscosity is expected with PEG-based formulations, ensure the correct percentages of each component are used. If the viscosity is too high for practical administration, consider evaluating the SBE-β-CD based formulation, which may have a lower viscosity.
Inconsistent results between experiments Variability in formulation preparation or administration.- Strictly adhere to the validated formulation protocol.- Ensure accurate measurement of all components.- Use a consistent administration technique (e.g., gavage speed, injection rate).
Adverse events in animal models (e.g., irritation, weight loss) The formulation vehicle may be causing toxicity.- Minimize the concentration of DMSO in the final formulation, especially for intravenous administration.[12]- If adverse effects are observed with the DMSO/PEG300/Tween-80 formulation, consider switching to the SBE-β-CD based vehicle, which is generally well-tolerated.

Data Presentation: Comparison of In Vivo Formulation Strategies for this compound

The following table summarizes the key characteristics of the two primary formulation strategies for this compound.

Parameter Formulation 1: DMSO/PEG300/Tween-80/Saline Formulation 2: DMSO/SBE-β-CD/Saline
Composition 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline10% DMSO, 90% (20% SBE-β-CD in Saline)
Achievable Solubility ≥ 2.08 mg/mL (7.95 mM)≥ 2.08 mg/mL (7.95 mM)
Appearance Clear solutionClear solution
Reference [1][11][1][11]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation with DMSO, PEG300, and Tween-80

This protocol is designed to prepare a 1 mL working solution of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile microcentrifuge tube, add 100 µL of the this compound DMSO stock solution.

  • Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is achieved.

  • Add 450 µL of saline to the tube to bring the final volume to 1 mL. Mix thoroughly.

  • The final concentration of this compound will be 2.08 mg/mL. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Use the freshly prepared formulation for in vivo administration.

Protocol 2: Preparation of this compound Formulation with SBE-β-CD

This protocol outlines the preparation of a 1 mL working solution of this compound using a cyclodextrin-based vehicle.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • SBE-β-CD (Sulfobutyl ether-β-cyclodextrin)

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 20% SBE-β-CD solution in saline by dissolving 2 g of SBE-β-CD in 10 mL of saline. Ensure the solution is clear. This solution can be stored at 4°C for up to one week.[11]

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile microcentrifuge tube, add 100 µL of the this compound DMSO stock solution.

  • Add 900 µL of the 20% SBE-β-CD in saline solution to the tube.

  • Mix thoroughly by vortexing until a clear solution is obtained.

  • The final concentration of this compound will be 2.08 mg/mL. The final vehicle composition will be 10% DMSO and 90% (20% SBE-β-CD in Saline).

  • Use the freshly prepared formulation for in vivo administration.

Mandatory Visualizations

FIDAS5_Workflow Workflow for this compound Formulation and In Vivo Administration cluster_prep Formulation Preparation cluster_admin In Vivo Administration start Start: Weigh this compound dissolve_dmso Dissolve in DMSO to create stock solution start->dissolve_dmso choose_formulation Choose Formulation Strategy dissolve_dmso->choose_formulation formulation1 Prepare Vehicle 1: PEG300, Tween-80, Saline choose_formulation->formulation1 Strategy 1 formulation2 Prepare Vehicle 2: SBE-β-CD in Saline choose_formulation->formulation2 Strategy 2 mix1 Mix this compound stock with Vehicle 1 formulation1->mix1 mix2 Mix this compound stock with Vehicle 2 formulation2->mix2 final_formulation Final Formulation Ready for Use mix1->final_formulation mix2->final_formulation administer Administer to animal model (e.g., oral gavage) final_formulation->administer observe Observe for therapeutic effect and potential adverse reactions administer->observe pk_pd_studies Conduct Pharmacokinetic (PK) and Pharmacodynamic (PD) studies observe->pk_pd_studies data_analysis Analyze data pk_pd_studies->data_analysis end End data_analysis->end

Caption: Workflow for this compound formulation and in vivo administration.

MAT2A_Signaling_Pathway This compound Mechanism of Action in the Methionine Cycle cluster_methionine_cycle Methionine Cycle cluster_downstream Downstream Effects Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-adenosylmethionine (SAM) (Universal Methyl Donor) MAT2A->SAM Methyltransferases Methyltransferases SAM->Methyltransferases Reduced_Methylation Reduced Cellular Methylation SAM->Reduced_Methylation Methylated_Substrate Methylated Substrate Methyltransferases->Methylated_Substrate SAH S-adenosylhomocysteine (SAH) Methyltransferases->SAH Substrate Substrate (DNA, RNA, proteins) Substrate->Methyltransferases Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Remethylation FIDAS5 This compound FIDAS5->Inhibition Inhibition->MAT2A Inhibits Cancer_Inhibition Inhibition of Cancer Cell Proliferation and Growth Reduced_Methylation->Cancer_Inhibition

Caption: this compound inhibits MAT2A, blocking SAM synthesis and downstream methylation.

References

How to handle a FIDAS-5 solution that has precipitated.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who encounter precipitation in their FIDAS-5 solution. The following information offers troubleshooting protocols and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What causes the this compound solution to precipitate?

A1: Precipitation in protein solutions like this compound is often caused by changes in the solution's physicochemical properties, which affect the protein's solubility.[1] Common triggers include:

  • Changes in pH: Moving the pH of the solution towards the isoelectric point (pI) of the this compound protein will reduce its surface charge and can lead to aggregation and precipitation.[2]

  • Incorrect Ionic Strength: Both excessively high and low salt concentrations can lead to precipitation. At very low ionic strengths, protein-protein interactions can increase, while very high salt concentrations can lead to "salting out".[1][2]

  • Temperature Fluctuations: Exposure to extreme temperatures, including freeze-thaw cycles, can denature the this compound protein, causing it to unfold and precipitate.

  • High Protein Concentration: Overly concentrated solutions of this compound are more prone to aggregation and precipitation.[3]

  • Presence of Organic Solvents: The addition of organic solvents like ethanol or acetone can disrupt the hydration shell around the protein, leading to precipitation.[1][2]

  • Contaminants: The presence of certain metals or other substances can interfere with the protein's stability.

Q2: My this compound solution has precipitated. Can I still use it?

A2: It is not recommended to use a precipitated this compound solution directly in your experiments. The precipitate consists of aggregated and likely non-functional protein, which can lead to inaccurate and irreproducible results. The first step should be to attempt to redissolve the precipitate and confirm the protein's integrity and activity.

Q3: How can I redissolve the precipitated this compound?

A3: The approach to redissolving precipitated this compound depends on the cause of precipitation. A general strategy involves carefully adjusting the buffer conditions. It is advisable to first test these methods on a small aliquot of the precipitated solution.[3] Potential methods include:

  • Adjusting pH: If the pH is suspected to be near the pI, shifting it further away (e.g., by 1-2 pH units) can help redissolve the protein.

  • Modifying Salt Concentration: For precipitation due to low ionic strength, a gradual increase in salt concentration (e.g., adding NaCl up to 150 mM) may be effective. Conversely, if precipitation occurred at a high salt concentration, dialysis against a buffer with a lower salt concentration might be necessary.

  • Using Mild Denaturants: In some cases, low concentrations of denaturing agents like urea (e.g., 1-2 M) or guanidine hydrochloride can be used to solubilize the protein, followed by dialysis to remove the denaturant and refold the protein. However, this may not always restore the protein's native conformation and activity.

Q4: How can I prevent this compound from precipitating in the future?

A4: To prevent future precipitation of your this compound solution, consider the following preventative measures:

  • Optimal Storage: Store the solution at the recommended temperature and avoid repeated freeze-thaw cycles.

  • Appropriate Buffering: Ensure the buffer composition, including pH and salt concentration, is optimal for this compound stability.

  • Addition of Stabilizers: The inclusion of stabilizing agents such as glycerol (e.g., 5-10%) can help maintain protein solubility.[4]

  • Working with Appropriate Concentrations: Avoid unnecessarily high protein concentrations. If a high concentration is required, perform small-scale pilot experiments to determine the solubility limits.

Troubleshooting Guide: Handling Precipitated this compound

If you encounter a precipitated this compound solution, follow this step-by-step guide to attempt to salvage the material.

Experimental Protocol for Redissolving Precipitated this compound
  • Initial Assessment:

    • Visually inspect the solution. Note the amount and nature of the precipitate (e.g., fine, cloudy, large aggregates).

    • Do not vortex the solution, as this can further promote aggregation.

  • Separation of the Precipitate (Optional but Recommended):

    • Centrifuge a small aliquot of the precipitated solution to pellet the aggregated protein. The appropriate speed and time will depend on the amount of precipitate; a starting point is 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant. This contains the remaining soluble this compound. The concentration of this soluble fraction should be determined.

    • The pellet can be used for resolubilization trials.

  • Resolubilization Attempts (on the precipitate pellet):

    • Prepare a series of buffers with varying pH and salt concentrations. It is recommended to test conditions on small, equal portions of the precipitate.

    • pH Adjustment: Resuspend the pellet in buffers with pH values 1-2 units above and below the original buffer's pH.

    • Salt Concentration Adjustment: Resuspend the pellet in buffers containing a range of salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl).

    • Gently mix by pipetting up and down. Avoid vigorous shaking.

    • Incubate at 4°C for 1-2 hours with gentle agitation.

    • Centrifuge again to see if the precipitate has redissolved. Analyze the supernatant for protein concentration.

  • Quality Control of Redissolved this compound:

    • Once a condition that redissolves the this compound is found, it is crucial to assess the quality of the recovered protein.

    • Concentration Measurement: Use a spectrophotometer or a protein assay to determine the concentration of the redissolved this compound.

    • Purity and Integrity Analysis: Run SDS-PAGE to check for protein degradation.

    • Functional Assay: If an activity assay for this compound is available, perform it to ensure the redissolved protein is functional.

Summary of Key Experimental Parameters
ParameterRecommended Range/ValuePurpose
Centrifugation Speed 10,000 - 15,000 x gTo pellet the precipitated protein.
Centrifugation Time 15 - 30 minutesTo ensure complete pelleting.
Temperature 4°CTo maintain protein stability during handling.
pH for Resolubilization +/- 1-2 units from original bufferTo move away from the isoelectric point.
Salt Conc. for Resolubilization 50 mM - 500 mM NaClTo improve solubility through ionic interactions.
Glycerol (for storage) 5% - 20% (v/v)To act as a cryoprotectant and stabilizer.

Visual Guides

Troubleshooting Workflow for Precipitated this compound

A Precipitate observed in this compound solution B Do NOT Vortex! Take a small aliquot for testing. A->B C Centrifuge at 10,000 x g for 15 min at 4°C B->C D Separate supernatant and pellet C->D E Test resolubilization on pellet D->E M Use supernatant if concentration is sufficient and protein is active D->M Analyze supernatant F Prepare buffers with varying pH and salt concentrations E->F G Resuspend pellet in test buffers F->G H Incubate at 4°C with gentle agitation G->H I Centrifuge and check for dissolved protein H->I J Successful Resolubilization? I->J K Perform Quality Control: - Concentration - SDS-PAGE - Functional Assay J->K Yes L Discard precipitate or try stronger solubilization methods J->L No N Pool and dialyze redissolved protein into optimal buffer K->N

Caption: Troubleshooting workflow for a precipitated this compound solution.

Hypothetical this compound Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor FIDAS5 This compound Receptor->FIDAS5 activates KinaseA Kinase A FIDAS5->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF phosphorylates Gene Gene TF->Gene translocates to nucleus and binds Response Response Gene->Response initiates transcription Ligand Ligand Ligand->Receptor

Caption: A hypothetical signaling cascade involving this compound.

References

Validation & Comparative

Validating the inhibitory effect of FIDAS-5 on MAT2A with an IC50 of 2.1 μM.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the MAT2A inhibitor FIDAS-5 with other known inhibitors, supported by experimental data. The focus is on the validation of its inhibitory effect, specifically its reported IC50 of 2.1 μM. Detailed experimental methodologies are provided to facilitate reproducibility and further investigation.

Comparative Analysis of MAT2A Inhibitors

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a myriad of biological methylation reactions. Its role in cancer proliferation has made it an attractive target for therapeutic intervention. This compound is a potent and orally active inhibitor of MAT2A.[1] This section compares the biochemical potency of this compound with other notable MAT2A inhibitors.

InhibitorIC50 (Biochemical Assay)Mechanism of ActionKey Features
This compound 2.1 μM[1]Competes with S-adenosylmethionine (SAM) for MAT2A binding.[1]Orally active, demonstrates anti-cancer activities.[1]
AG-270 14 nM[2]Allosteric, noncompetitive inhibitor.[2]First-in-class, orally active, and reversible.[2][3]
PF-9366 420 nM[4][5]Allosteric inhibitor.[6]Inhibits cellular SAM production.[4]
Compound 17 0.43 μMNot specified
Compound 28 18 nMNot specified

Table 1: Comparison of Biochemical Potency (IC50) of various MAT2A Inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. A lower IC50 value indicates a more potent inhibitor in a biochemical context.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) is a cornerstone in validating the efficacy of an enzyme inhibitor. The following is a detailed protocol for a standard colorimetric MAT2A inhibition assay, a common method for determining the IC50 of compounds like this compound.[7][8]

Standard Colorimetric MAT2A Inhibition Assay

This assay quantifies the amount of inorganic phosphate (Pi) produced as a byproduct of the MAT2A-catalyzed conversion of L-methionine and ATP to SAM.[8] The amount of Pi generated is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human MAT2A enzyme[7]

  • L-Methionine[7]

  • Adenosine Triphosphate (ATP)[7]

  • Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP)[7]

  • Test Inhibitor (e.g., this compound) dissolved in DMSO[7]

  • Colorimetric phosphate detection reagent (e.g., PiColorLock™)[8]

  • 384-well microplate[7]

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.[7]

  • Master Mixture Preparation:

    • Prepare a master mixture containing the assay buffer, ATP, and L-Methionine at 2x the final desired concentration.[7]

  • Assay Plate Setup (in a 384-well plate):

    • Test Wells: Add 5 µL of the diluted test inhibitor.

    • Positive Control Wells: Add 5 µL of inhibitor-free buffer (with the same final DMSO concentration as the test wells).

    • Blank Wells: Add 10 µL of assay buffer (without the enzyme).[7]

  • Enzyme Addition:

    • Add 10 µL of diluted MAT2A enzyme to the "Test" and "Positive Control" wells.[7]

  • Reaction Initiation:

    • Add 10 µL of the master mixture to all wells to start the reaction. The final reaction volume will be 25 µL.[7]

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[7]

  • Detection:

    • Add 50 µL of the colorimetric detection reagent to each well.

    • Incubate for 15-30 minutes at room temperature, protected from light, to allow for color development.[7][8]

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 630 nm or 650 nm) using a microplate reader.[7][8]

  • Data Analysis:

    • Subtract the absorbance of the "Blank" wells from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control".

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[8]

Visualizing the Molecular Landscape

To better understand the context of this compound's inhibitory action, the following diagrams illustrate the MAT2A signaling pathway and the experimental workflow for IC50 determination.

MAT2A_Signaling_Pathway cluster_0 Methionine Cycle cluster_1 Inhibition Methionine L-Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-adenosylmethionine (SAM) (Universal Methyl Donor) MAT2A->SAM Methyltransferases Methyltransferases SAM->Methyltransferases Methylated_Substrates Methylated Substrates (DNA, RNA, Proteins) Methyltransferases->Methylated_Substrates SAH S-adenosylhomocysteine (SAH) Methyltransferases->SAH FIDAS_5 This compound FIDAS_5->MAT2A Inhibits

Caption: The MAT2A signaling pathway, highlighting the inhibitory action of this compound.

IC50_Determination_Workflow cluster_workflow Experimental Workflow A Prepare Reagents (Enzyme, Substrates, Inhibitor) B Set up Assay Plate (Test, Positive Control, Blank) A->B C Add MAT2A Enzyme B->C D Initiate Reaction with Substrate Master Mix C->D E Incubate at Room Temperature D->E F Add Detection Reagent E->F G Measure Absorbance F->G H Data Analysis and IC50 Calculation G->H

Caption: Workflow for determining the IC50 of a MAT2A inhibitor.

References

A Comparative Analysis of FIDAS-5 and FIDAS-3: Potency as MAT2A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the inhibition of Methionine S-adenosyltransferase 2A (MAT2A) has emerged as a promising strategy, particularly for tumors with methylthioadenosine phosphorylase (MTAP) deletion.[1][2] This guide provides a comparative overview of two notable MAT2A inhibitors, FIDAS-5 and FIDAS-3, with a focus on their inhibitory potency supported by experimental data.

Introduction to MAT2A Inhibition

MAT2A is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for cell proliferation and survival.[1][3] In cancers with MTAP deletion, an accumulation of methylthioadenosine (MTA) occurs, which inhibits the enzyme PRMT5.[1] This creates a heightened dependency on MAT2A for SAM production, rendering these cancer cells uniquely vulnerable to MAT2A inhibition—a concept known as synthetic lethality.[1][2] Both this compound and FIDAS-3 are stilbene derivatives that function as MAT2A inhibitors by competing with SAM for binding to the enzyme.[4][5]

Potency Comparison: this compound vs. FIDAS-3

Experimental data demonstrates that this compound is a more potent inhibitor of MAT2A compared to FIDAS-3. The half-maximal inhibitory concentration (IC50) for this compound is 2.1 μM, whereas the IC50 for FIDAS-3 is 4.9 μM.[4][5][6][7][8][9] A lower IC50 value signifies greater potency.

InhibitorTargetIC50 (μM)
This compound MAT2A2.1[4][6][7][8][10]
FIDAS-3 MAT2A4.9[5][9]

Caption: Comparison of the half-maximal inhibitory concentration (IC50) of this compound and FIDAS-3 against MAT2A.

Cellular and In Vivo Effects

Studies have demonstrated the biological activity of both inhibitors in cancer cell lines and animal models.

  • This compound: Treatment of LS174T colorectal cancer cells with 3 μM of this compound for 7 days significantly inhibited cell proliferation.[4][10] In the same cell line, a 36-hour treatment with 3 μM this compound led to a reduction in the levels of both SAM and S-adenosylhomocysteine (SAH).[4] Furthermore, in a xenograft tumor model using athymic nude mice, oral administration of this compound at 20 mg/kg daily for two weeks significantly inhibited tumor growth.[4][8]

  • FIDAS-3: Similar to this compound, treatment of LS174T cells with 3 μM of FIDAS-3 for 7 days also resulted in a significant inhibition of cell proliferation.[5] At a concentration of 10 μM for 36 hours, FIDAS-3 reduced the levels of SAM and SAH in LS174T cells.[5] In an in vivo model, intraperitoneal injection of FIDAS-3 at 20 mg/kg daily for one month significantly inhibited the growth of xenograft tumors.[5]

MAT2A Signaling Pathway and Inhibition

The following diagram illustrates the central role of MAT2A in the methionine cycle and the mechanism of action of this compound and FIDAS-3.

MAT2A_Pathway cluster_cycle Methionine Cycle cluster_inhibition Inhibition cluster_downstream Downstream Effects Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-adenosylmethionine (SAM) MAT2A->SAM Catalyzes Methyltransferases Methyltransferases SAM->Methyltransferases Methyl Donor SAH S-adenosylhomocysteine (SAH) Methyltransferases->SAH Methylated_Substrates Methylated DNA, RNA, Proteins Methyltransferases->Methylated_Substrates Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Remethylation FIDAS This compound / FIDAS-3 FIDAS->MAT2A Inhibits Cell_Proliferation Cell Proliferation Methylated_Substrates->Cell_Proliferation

Caption: The role of MAT2A in the methionine cycle and its inhibition by FIDAS compounds.

Experimental Protocols

The following are representative protocols for key experiments used to determine the potency and effects of MAT2A inhibitors.

Biochemical MAT2A Enzymatic Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of MAT2A.

Materials:

  • Purified recombinant MAT2A enzyme

  • L-Methionine

  • ATP

  • Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • Test Inhibitors (this compound, FIDAS-3) dissolved in DMSO

  • Colorimetric or fluorescent detection reagent for a reaction byproduct (e.g., phosphate or ADP)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test inhibitors in the assay buffer.

  • Add a fixed amount of MAT2A enzyme to the wells of the microplate.

  • Add the serially diluted inhibitors to the wells and incubate for a predetermined period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a mixture of L-methionine and ATP.

  • Allow the reaction to proceed for a specific time at a controlled temperature.

  • Stop the reaction and add the detection reagent.

  • Measure the signal (absorbance or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Biochemical_Assay_Workflow A Prepare Serial Dilutions of this compound / FIDAS-3 C Add Inhibitors and Incubate A->C B Add MAT2A Enzyme to Microplate Wells B->C D Initiate Reaction with L-Methionine and ATP C->D E Incubate for Reaction D->E F Stop Reaction and Add Detection Reagent E->F G Measure Signal (Absorbance/Fluorescence) F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for a biochemical MAT2A enzymatic inhibition assay.

Cellular Proliferation Assay

This assay assesses the effect of the inhibitors on the growth of cancer cells.

Materials:

  • Cancer cell line (e.g., LS174T)

  • Cell culture medium and supplements

  • Test Inhibitors (this compound, FIDAS-3)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or resazurin-based)

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test inhibitors in the cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the inhibitors.

  • Incubate the plates for a specified period (e.g., 72 hours to 7 days).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Determine the cell viability relative to untreated control cells and calculate the IC50 for cell proliferation.

Cellular_Assay_Workflow A Seed Cells in 96-well Plates C Treat Cells with Inhibitors A->C B Prepare Serial Dilutions of Inhibitors B->C D Incubate for Specified Period C->D E Add Cell Viability Reagent D->E F Measure Signal E->F G Determine Cell Viability and IC50 F->G

Caption: Workflow for a cellular proliferation assay.

Conclusion

Based on the available biochemical data, this compound demonstrates superior potency as a MAT2A inhibitor when compared to FIDAS-3, as evidenced by its lower IC50 value. Both compounds exhibit anti-proliferative effects in cancer cells and inhibit tumor growth in vivo, validating MAT2A as a therapeutic target. The choice between these inhibitors for further research and development would likely depend on a more comprehensive evaluation of their pharmacokinetic profiles, selectivity, and safety.

References

A Comparative Analysis of FIDAS-5 and Other Leading MAT2A Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of FIDAS-5 with other notable Methionine Adenosyltransferase 2A (MAT2A) inhibitors. This analysis is supported by preclinical and clinical data to objectively evaluate their performance and potential as therapeutic agents.

MAT2A has emerged as a critical target in oncology, particularly for cancers with methylthioadenosine phosphorylase (MTAP) deletion. Inhibition of MAT2A disrupts cancer cell metabolism, leading to synthetic lethality. This guide delves into the specifics of this compound and other key MAT2A inhibitors, including PF-9366, AG-270, IDE397, and SCR-7952, offering a clear comparison of their biochemical potency, cellular activity, and clinical progress.

Quantitative Data Comparison

To facilitate a direct comparison of the leading MAT2A inhibitors, the following tables summarize their key quantitative data from various preclinical studies.

Table 1: Biochemical Potency of MAT2A Inhibitors
InhibitorIC50 (Enzymatic Assay)Binding Affinity (Kd)Notes
This compound 2.1 µM[1]-Orally active.[1]
PF-9366 420 nM[2][3][4][5]170 nM[2][3][5]Allosteric inhibitor.[6]
AG-270 14 nM[7][8][9]-First-in-class oral inhibitor.[7][10]
IDE397 7 nM[11]-Potent and selective.[12][13]
SCR-7952 18.7 nM - 21 nM[14][15][16]-Highly selective.[16][17]
Table 2: Cellular Activity of MAT2A Inhibitors
InhibitorCell LineAssay TypeCellular IC50 / Effect
This compound LS174TProliferationSignificant inhibition at 3 µM (7 days).[1]
LS174TSAM/SAH LevelsReduction of SAM and SAH at 3 µM (36 h).[1]
MOLM-13Gene ExpressionOverlap with AZA+CB treatment signatures.[18]
PF-9366 H520SAM ProductionIC50 of 1.2 µM.[2][3]
Huh-7SAM ProductionIC50 of 255 nM.[2]
Huh-7ProliferationIC50 of 10 µM.[2]
AG-270 HCT116 MTAP-nullSAM ProductionIC50 of 20 nM (72 h).[7]
HCT116 MTAP-nullProliferationSelective antiproliferative activity.[7]
SCR-7952 HCT116 MTAP-/-SAM ProductionIC50 of 2 nM.[14][16]
HCT116 MTAP-/-ProliferationIC50 of 53 nM.[14][16]
Table 3: In Vivo Efficacy of MAT2A Inhibitors
InhibitorModelDosingKey Outcomes
This compound Athymic nude mice with xenograft tumors20 mg/kg, oral gavage, daily for 2 weeksSignificant inhibition of tumor growth.[1]
AG-270 KP4 MTAP-null xenografts200 mg/kg, orally, q.d. for 38 daysDose-dependent reduction in tumor SAM levels and tumor growth.[7]
SCR-7952 HCT-116 MTAP-/- xenograft1 mg/kg, QD72% tumor growth inhibition (TGI).[14][16]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the action and evaluation of MAT2A inhibitors.

MAT2A_Signaling_Pathway cluster_methionine_cycle Methionine Cycle cluster_inhibition Inhibitor Action Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-Adenosylmethionine (SAM) (Universal Methyl Donor) MAT2A->SAM Methyltransferases Methyltransferases SAM->Methyltransferases SAH S-Adenosylhomocysteine (SAH) Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Methyltransferases->SAH Methylated_Products Methylated Products Methyltransferases->Methylated_Products Protein_DNA_RNA Protein, DNA, RNA Protein_DNA_RNA->Methyltransferases FIDAS_5 This compound & other MAT2A Inhibitors FIDAS_5->MAT2A Inhibition Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay cluster_invivo In Vivo Xenograft Model Biochem_Start Start: Purified MAT2A Enzyme Add_Inhibitor_Biochem Add MAT2A Inhibitor (e.g., this compound) Biochem_Start->Add_Inhibitor_Biochem Add_Substrates Add Substrates (Methionine & ATP) Add_Inhibitor_Biochem->Add_Substrates Incubate_Biochem Incubate Add_Substrates->Incubate_Biochem Detect_Product Detect Product (SAM) or Byproduct (Pi) Incubate_Biochem->Detect_Product Calculate_IC50_Biochem Calculate IC50 Detect_Product->Calculate_IC50_Biochem Cell_Start Start: Cancer Cell Culture (e.g., MTAP-deleted) Treat_Cells Treat with MAT2A Inhibitor Cell_Start->Treat_Cells Incubate_Cellular Incubate (e.g., 72 hours) Treat_Cells->Incubate_Cellular Measure_Viability Measure Cell Viability/Proliferation Incubate_Cellular->Measure_Viability Measure_SAM Measure Intracellular SAM Levels Incubate_Cellular->Measure_SAM Calculate_IC50_Cellular Calculate IC50 / Analyze Biomarkers Measure_Viability->Calculate_IC50_Cellular Measure_SAM->Calculate_IC50_Cellular InVivo_Start Start: Implant Tumor Cells in Mice Tumor_Growth Allow Tumor Growth InVivo_Start->Tumor_Growth Treat_Mice Treat with MAT2A Inhibitor (Oral Gavage) Tumor_Growth->Treat_Mice Monitor_Tumor Monitor Tumor Volume & Body Weight Treat_Mice->Monitor_Tumor Analyze_Efficacy Analyze Antitumor Efficacy Monitor_Tumor->Analyze_Efficacy

References

Reproducibility of FIDAS-5's Effect on Xenograft Tumor Growth: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-tumor efficacy of FIDAS-5, a potent and orally active inhibitor of methionine S-adenosyltransferase 2A (MAT2A). The information is intended to offer an objective overview of the reproducibility of its effects on xenograft tumor growth and a comparison with other relevant MAT2A inhibitors.

Executive Summary

This compound has demonstrated significant inhibition of xenograft tumor growth in preclinical models. Administered orally, it targets MAT2A, a key enzyme in cancer cell metabolism, leading to reduced levels of S-adenosylmethionine (SAM), a universal methyl donor. This disruption of cellular methylation processes ultimately results in cell cycle arrest and reduced tumor proliferation. While direct quantitative comparisons of tumor growth inhibition (TGI) for this compound in colorectal cancer xenograft models are not publicly available, qualitative reports consistently describe its effect as "significant." In a multiple myeloma xenograft model, this compound was shown to "significantly decrease tumor load." For comparative context, this guide includes quantitative data from studies on other MAT2A inhibitors, AG-270 and SCR-7952, in similar xenograft models. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental design.

Comparative Efficacy of MAT2A Inhibitors in Xenograft Models

The following table summarizes the available data on the in vivo efficacy of this compound and other MAT2A inhibitors.

CompoundCancer ModelCell LineDosing RegimenTumor Growth Inhibition (TGI)Source
This compound Colorectal CancerLS174T20 mg/kg, oral gavage, daily for 2 weeks"Significantly inhibited"[1]
This compound Multiple Myeloma5TGM120 mg/kg, oral gavage"Significantly decreased tumor load"
AG-270 Pancreatic CancerKP4300 mg/kg, oral gavage, daily67.8%
AG-270 Colorectal CancerHCT116 (MTAP-null)200 mg/kg, oral gavage, daily75%
SCR-7952 Colorectal CancerHCT116 (MTAP-/-)3.0 mg/kg, oral gavage, daily82.9%

Note: The data presented are from different studies and cancer models, which limits direct comparability. The term "significantly inhibited" for this compound in the LS174T model lacks a specific percentage, highlighting a gap in publicly available data for direct quantitative comparison in this specific context.

Mechanism of Action: The this compound Signaling Pathway

This compound exerts its anti-tumor effect by inhibiting MAT2A, the enzyme responsible for the synthesis of SAM from methionine and ATP. The resulting depletion of SAM has several downstream consequences that collectively impair cancer cell proliferation and survival.

FIDAS5_Signaling_Pathway cluster_cell Cancer Cell Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-Adenosylmethionine (SAM) MAT2A->SAM FIDAS5 This compound FIDAS5->MAT2A Methyltransferases Methyltransferases (e.g., Histone Methyltransferases) SAM->Methyltransferases mTOR_pathway mTOR Pathway SAM->mTOR_pathway SAH S-Adenosylhomocysteine (SAH) Histone_Methylation Histone Methylation Methyltransferases->Histone_Methylation Gene_Expression Altered Gene Expression Histone_Methylation->Gene_Expression cMyc c-Myc Expression Gene_Expression->cMyc Downregulation p21 p21 Expression Gene_Expression->p21 Upregulation Cell_Cycle_Arrest Cell Cycle Arrest cMyc->Cell_Cycle_Arrest Inhibits p21->Cell_Cycle_Arrest Promotes p_mTOR p-mTOR mTOR_pathway->p_mTOR p_4EBP1 p-4EBP1 p_mTOR->p_4EBP1 Tumor_Growth_Inhibition Tumor Growth Inhibition p_4EBP1->Tumor_Growth_Inhibition Inhibits Protein Synthesis Cell_Cycle_Arrest->Tumor_Growth_Inhibition

Caption: Signaling pathway of this compound leading to tumor growth inhibition.

Experimental Protocols

To ensure the reproducibility of xenograft studies, a detailed and consistent experimental protocol is crucial. Below is a representative protocol for evaluating the in vivo efficacy of a compound like this compound in a colorectal cancer xenograft model.

Cell Line and Culture

The human colorectal adenocarcinoma cell line LS174T is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Animal Model

Female athymic nude mice (4-6 weeks old) are used for the study. The animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Tumor Implantation

LS174T cells are harvested during their exponential growth phase and resuspended in a 1:1 mixture of serum-free medium and Matrigel. Each mouse is subcutaneously injected with 5 x 10^6 cells in a volume of 100 µL into the right flank.

Treatment

When the tumors reach a mean volume of 100-150 mm³, the mice are randomized into treatment and control groups. This compound is administered daily by oral gavage at a dose of 20 mg/kg. The control group receives the vehicle solution.

Tumor Growth Measurement and Data Analysis

Tumor volume is measured twice weekly using digital calipers and calculated using the formula: Volume = (Length x Width²) / 2. Body weight is also monitored as an indicator of toxicity. The tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Experimental and Comparative Logic

The following diagrams illustrate a typical experimental workflow for assessing anti-tumor efficacy and the logical framework for a comparative study.

Experimental_Workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., LS174T) Tumor_Cell_Injection Subcutaneous Injection of Tumor Cells Cell_Culture->Tumor_Cell_Injection Animal_Acclimatization Animal Acclimatization (Athymic Nude Mice) Animal_Acclimatization->Tumor_Cell_Injection Tumor_Growth Tumor Growth Monitoring Tumor_Cell_Injection->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Drug_Administration Drug Administration (e.g., this compound) Randomization->Drug_Administration Data_Collection Tumor Volume & Body Weight Measurement Drug_Administration->Data_Collection TGI_Calculation TGI Calculation Data_Collection->TGI_Calculation Statistical_Analysis Statistical Analysis TGI_Calculation->Statistical_Analysis

Caption: A typical experimental workflow for in vivo efficacy studies.

Comparative_Study_Logic cluster_compounds Compounds cluster_model Xenograft Model cluster_endpoints Endpoints cluster_comparison Comparative Analysis FIDAS5 This compound Xenograft_Model Consistent Xenograft Model (e.g., LS174T) FIDAS5->Xenograft_Model Alternative1 Alternative 1 (e.g., AG-270) Alternative1->Xenograft_Model Alternative2 Alternative 2 (e.g., SCR-7952) Alternative2->Xenograft_Model TGI Tumor Growth Inhibition (%) Xenograft_Model->TGI Toxicity Toxicity (Body Weight) Xenograft_Model->Toxicity PD_Markers Pharmacodynamic Markers (e.g., SAM levels) Xenograft_Model->PD_Markers Comparison Head-to-Head Comparison TGI->Comparison Toxicity->Comparison PD_Markers->Comparison

Caption: Logical framework for a comparative xenograft study.

Conclusion

This compound demonstrates a reproducible and significant inhibitory effect on xenograft tumor growth, acting through the well-defined mechanism of MAT2A inhibition. While a direct quantitative comparison with other MAT2A inhibitors in the same colorectal cancer model is limited by the availability of public data, the existing evidence strongly supports its potential as an anti-cancer therapeutic. For a definitive assessment of its relative efficacy, head-to-head in vivo studies under identical experimental conditions are warranted. The provided protocols and diagrams offer a framework for designing and interpreting such comparative studies.

References

Unveiling the Anticancer Potential of FIDAS-5: A Comparative Cross-Validation in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of FIDAS-5's Performance Against Other MAT2A Inhibitors, Supported by Experimental Data.

This compound, a potent and orally active inhibitor of Methionine Adenosyltransferase 2A (MAT2A), has emerged as a promising candidate in the landscape of targeted cancer therapy. Its mechanism of action, centered on the disruption of S-adenosylmethionine (SAM) synthesis, strikes at the heart of cancer cell metabolism and epigenetic regulation. This guide provides a comprehensive cross-validation of this compound's anticancer effects across various cancer models, presenting a comparative analysis with other notable MAT2A inhibitors, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Comparative Efficacy of MAT2A Inhibitors

The therapeutic potential of targeting MAT2A has led to the development of several inhibitors. Below is a summary of the in vitro potency of this compound compared to other well-characterized MAT2A inhibitors, AG-270 and PF-9366, across different cancer cell lines.

InhibitorCancer ModelCell LineIC50Citation
This compound Colorectal CancerLS174T2.1 µM[1]
AG-270Colorectal CancerHCT116 (MTAP-deleted)260 nM[2][3]
AG-270Colorectal CancerHCT116 (MTAP-wildtype)>30,000 nM[3]
PF-9366Lung CarcinomaH5201.2 µM (SAM synthesis inhibition)[4][5]
PF-9366Liver CancerHuh-710 µM (proliferation)[4]
PF-9366Liver CancerHuh-7255 nM (SAM synthesis inhibition)[4][6]

In Vivo Anticancer Activity of this compound

This compound has demonstrated significant antitumor activity in a preclinical xenograft model of colorectal cancer.

Cancer ModelAnimal ModelDosing RegimenKey FindingsCitation
Colorectal CancerAthymic nude mice with LS174T xenografts20 mg/kg, oral gavage, daily for two weeksSignificantly inhibited the growth of xenograft tumors with minimal impact on body weight.[1]

Mechanism of Action: The MAT2A-SAM-PRMT5 Axis

This compound exerts its anticancer effects by inhibiting MAT2A, the enzyme responsible for the synthesis of SAM, the universal methyl donor.[7] This reduction in SAM levels has profound consequences for cancer cells, primarily through the inhibition of Protein Arginine Methyltransferase 5 (PRMT5).[7][8][9] PRMT5 is crucial for the methylation of histones and other proteins involved in mRNA splicing and the regulation of gene expression.[7][10][11] Disruption of PRMT5 activity leads to cell cycle arrest and apoptosis.[12] In colorectal cancer cells, this compound treatment has been shown to decrease the expression of the oncoprotein c-Myc and the cell cycle regulator Cyclin D1, while increasing the expression of the cell cycle inhibitor p21.[1]

MAT2A_Signaling_Pathway cluster_cell Cancer Cell FIDAS_5 This compound MAT2A MAT2A FIDAS_5->MAT2A SAM S-adenosylmethionine (SAM) MAT2A->SAM synthesis Methionine Methionine + ATP Methionine->MAT2A PRMT5 PRMT5 SAM->PRMT5 activates Histone_Methylation Histone Methylation PRMT5->Histone_Methylation regulates mRNA_Splicing mRNA Splicing PRMT5->mRNA_Splicing regulates c_Myc c-Myc mRNA_Splicing->c_Myc Cyclin_D1 Cyclin D1 mRNA_Splicing->Cyclin_D1 Cell_Cycle_Arrest Cell Cycle Arrest c_Myc->Cell_Cycle_Arrest Cyclin_D1->Cell_Cycle_Arrest p21 p21 p21->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Diagram 1: this compound inhibits the MAT2A-SAM-PRMT5 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to evaluate the anticancer effects of this compound.

Cell Viability Assay (MTS Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., LS174T, Huh7, Hep3B)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTS reagent

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[13][14]

  • Measure the absorbance at 490 nm using a microplate reader.[14]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify changes in the expression levels of specific proteins, such as c-Myc, Cyclin D1, and p21, following treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-c-Myc, anti-Cyclin D1, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and control cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. Use β-actin as a loading control.

In Vivo Xenograft Tumor Model

This model assesses the antitumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line (e.g., LS174T)

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject 1-5 million cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

  • Administer this compound (e.g., 20 mg/kg) or the vehicle control daily via oral gavage.

  • Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) percentage.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTS) Treatment->Viability_Assay Protein_Analysis Western Blot Analysis Treatment->Protein_Analysis IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Protein_Expression Protein Expression Changes Protein_Analysis->Protein_Expression TGI Tumor Growth Inhibition (%) Xenograft Xenograft Tumor Implantation Drug_Administration This compound Administration Xenograft->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Tumor_Measurement->TGI

References

Benchmarking the Efficacy of Osimertinib Against Standard-of-Care Chemotherapy for EGFR-Mutated NSCLC

Author: BenchChem Technical Support Team. Date: December 2025

As no public information is available for a drug named "FIDAS-5," this guide has been constructed using a representative, well-documented anti-cancer agent, Osimertinib (marketed as Tagrisso) , to illustrate the requested comparison against standard-of-care chemotherapy. Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.

This guide provides a comparative analysis of Osimertinib versus standard platinum-based chemotherapy for the treatment of patients with advanced or metastatic non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations.

Comparative Efficacy Data

The data presented below is a summary from key clinical trials that have directly compared the efficacy of Osimertinib with standard chemotherapy regimens in specific patient populations of EGFR-mutated NSCLC.

Efficacy EndpointOsimertinibStandard-of-Care ChemotherapyStudy/Source
Median Progression-Free Survival (PFS) 18.9 months10.2 monthsFLAURA Trial
Objective Response Rate (ORR) 80%76%FLAURA Trial
Median Duration of Response 17.2 months8.5 monthsFLAURA Trial
Median Overall Survival (OS) 38.6 months31.8 monthsFLAURA Trial
CNS Progression-Free Survival Not Reached13.9 monthsAURA3 Trial

Experimental Protocols

The methodologies outlined below are based on the protocols from pivotal clinical trials such as the FLAURA and AURA3 studies, which established the efficacy of Osimertinib.

FLAURA Trial Protocol (First-Line Treatment)

  • Study Design: A randomized, double-blind, Phase 3 clinical trial.

  • Patient Population: Treatment-naïve patients with locally advanced or metastatic NSCLC with activating EGFR mutations (Exon 19 deletion or L858R).

  • Treatment Arms:

    • Osimertinib Arm: Patients received Osimertinib 80 mg orally once daily.

    • Standard of Care Arm: Patients received a standard EGFR-TKI (Gefitinib 250 mg once daily or Erlotinib 150 mg once daily).

  • Primary Endpoint: Progression-Free Survival (PFS) as assessed by the investigator.

  • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response, and safety.

AURA3 Trial Protocol (Second-Line Treatment)

  • Study Design: A randomized, open-label, Phase 3 clinical trial.

  • Patient Population: Patients with locally advanced or metastatic NSCLC with the EGFR T790M resistance mutation, whose disease had progressed on a prior EGFR-TKI therapy.

  • Treatment Arms:

    • Osimertinib Arm: Patients received Osimertinib 80 mg orally once daily.

    • Chemotherapy Arm: Patients received a platinum-based doublet chemotherapy (pemetrexed plus either cisplatin or carboplatin) for up to six cycles.

  • Primary Endpoint: Progression-Free Survival (PFS) as assessed by the investigator.

  • Secondary Endpoints: Objective Response Rate (ORR), Duration of Response, Overall Survival (OS), and disease control rate.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the signaling pathway targeted by Osimertinib. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell proliferation and survival. Osimertinib selectively inhibits the kinase activity of EGFR, thereby blocking these downstream signals.

G cluster_cell Cancer Cell EGF EGF Ligand EGFR Mutated EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Osimertinib Osimertinib Osimertinib->EGFR

Caption: Mechanism of Osimertinib targeting the mutated EGFR signaling pathway.

Experimental Workflow for Drug Efficacy Benchmarking

The following diagram outlines a typical workflow for a clinical trial comparing a novel targeted therapy like Osimertinib against the standard of care.

G cluster_setup Trial Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis a Patient Screening & Enrollment b Biomarker Confirmation (EGFR Mutation) a->b c Randomization b->c d Arm A: Osimertinib Administration c->d e Arm B: Standard Chemotherapy c->e f Tumor Assessment (e.g., RECIST criteria) d->f h Safety & Tolerability Monitoring d->h e->f e->h g Survival Data Collection f->g i Statistical Analysis of Endpoints g->i h->i

A Head-to-Head Comparison of FIDAS-5 and PF-9366 as MAT2A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methionine Adenosyltransferase 2A (MAT2A) has emerged as a significant therapeutic target in oncology, particularly for cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. This guide provides a comparative analysis of two notable MAT2A inhibitors, FIDAS-5 and PF-9366, to assist researchers in their drug development endeavors. The information presented is a synthesis of publicly available preclinical data. It is important to note that a direct head-to-head study of these two compounds has not been identified in the public domain; therefore, data should be compared with consideration for the varied experimental conditions under which they were generated.

Performance Data Summary

The following tables summarize the available quantitative data for this compound and PF-9366, covering their biochemical and cellular activities, as well as in vivo efficacy where reported.

Table 1: Biochemical and Cellular Potency
ParameterThis compoundPF-9366Cell Line / Assay Conditions
Biochemical IC50 2.1 µM[1][2]420 nM[3][4][5][6]Recombinant human MAT2A
Binding Affinity (Kd) Not Reported170 nM[3][4][5]Recombinant human MAT2A
Cellular SAM IC50 Not Reported1.2 µM[3]H520 lung carcinoma cells
255 nM[3][6]Huh-7 liver cancer cells
Cell Proliferation IC50 3 µM (7 days)[1]10 µM[3]LS174T cells
Not ReportedNot ReportedH520 lung carcinoma cells
Not Reported10 µM[3]Huh-7 cells
Table 2: In Vivo Efficacy of this compound
Animal ModelDosingOutcomeReference
Athymic nude mice with xenograft tumors20 mg/kg, oral gavage, daily for two weeksSignificant inhibition of xenograft tumor growth with minimal difference in body weight.[1][1]
Mice20 mg/kg for 1 weekSignificant reduction in liver SAM levels.[1][1]

In vivo efficacy data for PF-9366 was not prominently available in the reviewed sources.

Signaling Pathway and Experimental Workflow

Visual diagrams are provided below to illustrate the MAT2A signaling pathway in MTAP-deleted cancers and a general workflow for evaluating MAT2A inhibitors.

MAT2A_Pathway cluster_0 MTAP-deleted Cancer Cell Methionine Methionine MAT2A MAT2A Methionine->MAT2A ATP ATP ATP->MAT2A SAM S-adenosylmethionine (SAM) MAT2A->SAM synthesizes Proliferation Cell Proliferation & Survival PRMT5 PRMT5 SAM->PRMT5 methyl donor Methylation Substrate Methylation (e.g., Histones, Spliceosomal proteins) PRMT5->Methylation Apoptosis Apoptosis Methylation->Proliferation Inhibitor This compound / PF-9366 Inhibitor->MAT2A inhibits Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation A Biochemical Assay B Cellular SAM Assay A->B Confirm cellular target engagement C Cell Proliferation Assay B->C Assess anti-proliferative effect D In Vivo Xenograft Model C->D Evaluate in vivo efficacy E Pharmacodynamic Analysis D->E Measure target modulation in tumors

References

Evaluating the Synergistic Effects of FIDAS-5 with Other Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

FIDAS-5, a potent and orally active inhibitor of Methionine S-adenosyltransferase 2A (MAT2A), has emerged as a promising therapeutic agent in oncology. Its mechanism of action, which involves the competitive inhibition of S-adenosylmethionine (SAM) binding to MAT2A, leads to a reduction in cellular SAM and S-adenosylhomocysteine (SAH) levels. This disruption of one-carbon metabolism has been shown to impede the proliferation of various cancer cells and inhibit tumor growth in preclinical models. This guide provides a comprehensive evaluation of the synergistic effects of this compound when combined with other anticancer drugs, supported by available experimental data.

Synergistic Combination of this compound and Bortezomib in Multiple Myeloma

A pivotal study has demonstrated that the inhibition of MAT2A by this compound can synergistically enhance the anti-myeloma effects of the proteasome inhibitor bortezomib.[1] This finding is significant as it suggests a potential new therapeutic strategy for multiple myeloma (MM), a malignancy of plasma cells.

In Vitro and In Vivo Synergism

Preclinical investigations have confirmed that the combination of this compound and bortezomib leads to a synergistic reduction in the viability of multiple myeloma cell lines and enhances the suppression of tumor growth in in vivo models.[1] While the publicly available information from the study abstract confirms this synergy, specific quantitative data such as Combination Index (CI) and Dose Reduction Index (DRI) values from the full study or its supplementary materials are essential for a detailed comparative analysis.

Table 1: Summary of Preclinical Data for this compound and Bortezomib Combination in Multiple Myeloma

Cell Line(s)Assay TypeCombination EffectQuantitative Data (CI, DRI)In Vivo ModelCombination EffectTumor Growth Inhibition (%)Reference
Multiple Myeloma Cell LinesCell ViabilitySynergisticData not publicly available5TGM1 mouse modelSignificant tumor burden reductionData not publicly available[1]

CI: Combination Index; DRI: Dose Reduction Index. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Mechanistic Rationale for Synergy

The synergistic interaction between this compound and bortezomib is thought to stem from their complementary effects on critical cellular pathways in multiple myeloma. This compound, by inhibiting MAT2A, disrupts the mTOR-4EBP1 pathway, which is crucial for protein synthesis.[1] Bortezomib, on the other hand, induces proteotoxic stress by inhibiting the proteasome. The combination of these two agents likely overwhelms the cancer cells' ability to manage protein synthesis and degradation, leading to enhanced apoptosis.

FIDAS5 This compound MAT2A MAT2A FIDAS5->MAT2A inhibits SAM S-adenosylmethionine (SAM) MAT2A->SAM produces mTOR mTOR-4EBP1 Pathway SAM->mTOR Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Apoptosis Apoptosis Protein_Synthesis->Apoptosis Bortezomib Bortezomib Proteasome Proteasome Bortezomib->Proteasome inhibits Proteasome->Apoptosis

Caption: Signaling pathway of this compound and Bortezomib synergy.

Potential Synergistic Combinations of this compound in Hematological Malignancies

Emerging research suggests that the therapeutic window of this compound could be expanded through combinations with other classes of anticancer agents in various hematological cancers.

Combination with Histone Deacetylase (HDAC) Inhibitors in Acute Lymphoblastic Leukemia

A combinatorial drug screen has revealed a highly synergistic effect between the MAT2A inhibitor this compound and histone deacetylase (HDAC) inhibitors in KMT2A-rearranged acute lymphoblastic leukemia (ALL).[2] This subtype of ALL is often associated with a poor prognosis. The depletion of SAM by this compound, combined with the epigenetic modulation by HDAC inhibitors, presents a promising therapeutic strategy.

Table 2: Potential Synergistic Combinations with this compound in Hematological Malignancies

Cancer TypeCombination AgentRationale for SynergySupporting Evidence
KMT2A-rearranged Acute Lymphoblastic LeukemiaHDAC InhibitorsSAM depletion by this compound combined with epigenetic modulation by HDACi.Combinatorial drug screen showing high synergy.[2]
Acute Myeloid LeukemiaDNA Demethylating Agents (e.g., Azacitidine)Targeting epigenetic vulnerabilities through distinct but complementary mechanisms.Mechanistic rationale.
Acute Myeloid LeukemiaVenetoclax (BCL-2 Inhibitor)Targeting metabolic and anti-apoptotic pathways simultaneously.Studies on other MAT2A inhibitors suggest potential synergy.

HDACi: Histone Deacetylase Inhibitor

cluster_synergy Synergistic Effect FIDAS5 This compound (MAT2A Inhibition) Apoptosis Enhanced Apoptosis in KMT2A-rearranged ALL FIDAS5->Apoptosis HDACi HDAC Inhibitor HDACi->Apoptosis

Caption: Logical relationship of this compound and HDACi synergy.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of findings. Below are generalized methodologies for key experiments cited in the evaluation of drug synergy.

In Vitro Synergy Assessment: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound, the combination drug, and the combination of both at a constant ratio. Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI) and Dose Reduction Index (DRI) based on the Chou-Talalay method.

start Seed Cells in 96-well Plate drug_treatment Add this compound, Second Drug, and Combination start->drug_treatment incubation Incubate for 48-72 hours drug_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 2-4 hours mtt_addition->formazan_incubation solubilization Add Solubilization Buffer formazan_incubation->solubilization absorbance Read Absorbance at 570 nm solubilization->absorbance analysis Calculate CI and DRI absorbance->analysis

Caption: Experimental workflow for the MTT assay.

In Vivo Synergy Assessment: Xenograft Tumor Model

Xenograft models are instrumental in evaluating the efficacy of anticancer drug combinations in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups: Vehicle control, this compound alone, second drug alone, and the combination of this compound and the second drug. Administer the treatments according to a predetermined schedule and route (e.g., oral gavage for this compound).

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Statistical analysis is performed to determine the significance of the combination therapy compared to monotherapies.

Conclusion

The available preclinical data strongly suggest that this compound has the potential to be a valuable component of combination therapies for various cancers, particularly hematological malignancies. The synergistic interaction with bortezomib in multiple myeloma and the promising combination with HDAC inhibitors in acute lymphoblastic leukemia highlight the therapeutic potential of targeting MAT2A in conjunction with other established anticancer agents. Further research, including the public dissemination of detailed quantitative data from preclinical studies, is warranted to fully elucidate the clinical utility of these and other this compound-based combination therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation of these promising synergistic interactions.

References

Safety Operating Guide

Navigating the Safe Disposal of FIDAS-5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. FIDAS-5, a potent and orally active methionine S-adenosyltransferase 2A (MAT2A) inhibitor, requires specific disposal procedures due to its bioactive nature.[1][2][3] This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety practices and hazardous waste regulations.

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and disposal information. [4][5] The following procedures are based on general best practices for the disposal of potent research compounds and should be adapted to comply with your institution's and local authorities' specific guidelines.

Key Characteristics of this compound for Disposal Consideration

A summary of this compound's properties relevant to its safe disposal is presented below. This information is crucial for accurate waste labeling and ensuring compatibility with disposal containers and streams.

PropertyValueSignificance for Disposal
Chemical Name (E)-4-(2-Chloro-6-fluorostyryl)-N-methylanilineProvides the specific chemical identity for waste manifests and labels.
CAS Number 1391934-98-7A unique identifier used for regulatory and tracking purposes.[2][3]
Molecular Formula C₁₅H₁₃ClFNIndicates the elemental composition, which can be important for certain disposal methods like incineration.
Biological Activity Potent MAT2A inhibitor with anticancer properties.[1][2][3]Classifies it as a bioactive and potentially hazardous compound, requiring careful handling and disposal as chemical waste.
Physical Form Typically a solid or semi-solid.[6]The physical state will determine the type of waste container and handling procedures.
Solubility Soluble in DMSO.[3]Solutions of this compound in solvents like DMSO must be disposed of as liquid chemical waste.

Experimental Protocol: Step-by-Step Disposal Procedure for this compound

This protocol outlines the standard operating procedure for the safe disposal of this compound and materials contaminated with it. Adherence to these steps is mandatory to minimize risks and ensure regulatory compliance.

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure you are wearing the appropriate PPE. A multi-layered approach is critical to minimize exposure.[4][5]

  • Primary PPE:

    • Safety glasses with side shields

    • Laboratory coat

    • Closed-toe shoes

    • Nitrile gloves (double-gloving is recommended)[5]

  • Task-Specific PPE (for handling pure compound or concentrated solutions):

    • Chemical splash goggles or a face shield

    • Chemical-resistant apron over the lab coat

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent hazardous reactions and ensure correct disposal.

  • Solid Waste:

    • Collect unadulterated, excess solid this compound in its original container if possible, or in a clearly labeled, compatible waste container.[7]

    • Contaminated materials such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed plastic bag or a lined container labeled as "chemically contaminated solid waste."[7]

  • Liquid Waste:

    • Solutions of this compound (e.g., in DMSO) must be collected in a dedicated, leak-proof, and chemically compatible liquid waste container.[8][9]

    • Do not mix this compound waste with other waste streams unless specifically permitted by your institution's hazardous waste program.[9]

    • Aqueous solutions containing this compound should also be collected as hazardous liquid waste. Do not dispose of them down the drain.[7]

  • Empty Containers:

    • Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[8] The rinsate must be collected as hazardous liquid waste.[7]

    • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for empty chemical containers.[8][10]

Waste Container Labeling

Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[9]

  • The label must include:

    • The full chemical name: "(E)-4-(2-Chloro-6-fluorostyryl)-N-methylaniline (this compound)"

    • The approximate concentration and quantity of this compound.

    • The solvent(s) used (for liquid waste).

    • The date the waste was first added to the container.

    • The appropriate hazard pictograms (consult the SDS).

Storage and Disposal
  • Store waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.[9]

  • Ensure waste containers are kept securely closed except when adding waste.[8][9]

  • Arrange for the pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

FIDAS5_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions in DMSO, rinsate) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Container collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Suitable Solvent empty_container->triple_rinse store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->collect_liquid dispose_container Dispose of Empty Container per Institutional Policy deface_label->dispose_container end_process End: Proper Disposal dispose_container->end_process request_pickup Request Waste Pickup from EHS store_waste->request_pickup request_pickup->end_process

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and protecting our ecosystem.

References

Essential Safety and Logistics for Handling FIDAS-5

Author: BenchChem Technical Support Team. Date: December 2025

FIDAS-5, a potent and orally active inhibitor of methionine S-adenosyltransferase 2A (MAT2A), is a valuable tool in cancer research.[1][2][3] Proper handling and disposal are critical to ensure the safety of laboratory personnel and to maintain experimental integrity. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of appropriate personal protective equipment. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[4]

The signal word for this compound is "Warning".[4]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or holes before use.
Body Protection Laboratory coatA full-sleeved laboratory coat must be worn and kept fastened.
Eye & Face Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory. A face shield may be required for procedures with a high risk of splashing.
Respiratory Protection NIOSH-approved respiratorUse in a well-ventilated area. If ventilation is inadequate or when handling the powder outside of a chemical fume hood, a NIOSH-approved respirator is necessary.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize exposure risks and prevent contamination.

1. Preparation and Weighing:

  • Always handle the solid form of this compound in a chemical fume hood.

  • Before weighing, ensure all necessary PPE is correctly worn.

  • Use a dedicated, clean spatula and weighing vessel.

  • Close the container tightly immediately after use.

2. Solution Preparation:

  • This compound is soluble in DMSO.[2][5]

  • When preparing stock solutions, add the solvent to the weighed powder slowly to avoid splashing.

  • The compound is reported to be unstable in solutions; therefore, it is recommended to prepare solutions freshly.[3]

  • For in vivo studies, formulations with PEG300, Tween 80, and saline or with SBE-β-CD in saline have been described.[1][3]

3. Administration (in vitro and in vivo):

  • For cell-based assays, add the final concentration of this compound to the cell culture medium.

  • For animal studies, oral gavage has been a documented route of administration.[1][2][3]

  • All procedures involving animals must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

4. Post-Handling:

  • Thoroughly wash hands with soap and water after handling is complete.[4]

  • Clean all contaminated surfaces and equipment according to standard laboratory procedures.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused this compound, contaminated solutions, and empty containers should be disposed of as hazardous chemical waste. Follow your institution's and local regulations for chemical waste disposal. Do not pour down the drain or discard in general trash.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated, sealed hazardous waste container.

  • Decontamination: Decontaminate all non-disposable equipment that has come into contact with this compound using an appropriate solvent (e.g., ethanol) followed by a thorough wash.

Quantitative Data Summary

ParameterValueCell Line/ModelReference
IC50 2.1 μMMAT2A[1][2][3]
In Vitro Concentration 3 μMLS174T colorectal cancer cells[1][3]
In Vivo Dosage 20 mg/kgAthymic nude mice with HT29 CRC cell xenografts[1]

Experimental Protocols

In Vitro Proliferation Assay:

  • Seed LS174T colorectal cancer cells in appropriate culture plates.

  • Treat the cells with this compound at a concentration of 3 μM for 7 days.

  • Assess cell proliferation using a standard method such as MTT or cell counting. A significant reduction in proliferation is expected.[3]

In Vivo Xenograft Tumor Growth Inhibition:

  • Inject HT29 colorectal cancer cells into athymic nude mice to establish xenograft tumors.[1]

  • Once tumors are established, administer this compound at a dose of 20 mg/kg daily via oral gavage for two weeks.[1][2]

  • Monitor tumor growth and the body weight of the mice throughout the study. A significant inhibition of tumor growth with minimal impact on body weight is the anticipated outcome.[1][2]

Handling Workflow Diagram

FIDAS5_Handling_Workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_experiment Experimentation cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE weigh Weigh this compound in Fume Hood prep_ppe->weigh prep_solution Prepare Fresh Solution (e.g., in DMSO) weigh->prep_solution in_vitro In Vitro Application (Cell Culture) prep_solution->in_vitro in_vivo In Vivo Administration (e.g., Oral Gavage) prep_solution->in_vivo decontaminate Decontaminate Equipment in_vitro->decontaminate in_vivo->decontaminate dispose Dispose of Waste decontaminate->dispose wash Wash Hands Thoroughly dispose->wash

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.